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  • Product: 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
  • CAS: 2101195-14-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Abstract This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. Pyrazole-based scaffolds are foundational in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. Pyrazole-based scaffolds are foundational in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] Understanding the intrinsic physicochemical characteristics and degradation liabilities of specific analogues is paramount for drug development professionals. This document synthesizes data from analogous structures and established chemical principles to offer insights into the compound's behavior. We delve into its physicochemical properties, explore potential degradation pathways including hydrolysis and oxidation, and provide robust experimental protocols for stability assessment. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of pyrazole-based molecules.

Introduction and Chemical Identity

The pyrazole ring system is a versatile heterocyclic scaffold widely employed in the design of biologically active compounds, from kinase inhibitors to anti-inflammatory agents.[3][4][5] The specific molecule, 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, belongs to the 4-aminopyrazole class, which is noted for its utility as a synthetic intermediate and for its own potential biological activities.[6][7] A close structural isomer, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8), is a well-documented key intermediate in the synthesis of Sildenafil, highlighting the pharmaceutical relevance of this molecular framework.[6][8]

This guide focuses on the N1-propyl substituted isomer, providing a detailed examination of its chemical nature to support research and development activities.

  • IUPAC Name: 4-amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

  • Molecular Formula: C₈H₁₄N₄O

  • Molecular Weight: 182.22 g/mol [8]

  • Canonical SMILES: CCCN1N=C(C(=C1N)C(=O)NC)

  • CAS Number: Not assigned. For reference, the structural isomer 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has CAS RN 139756-02-8.[8][9]

Caption: Chemical structure of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to bioavailability. The table below summarizes the expected properties of the title compound, with some values inferred from its close structural isomer for reference.

PropertyValue / Expected ValueComments & Rationale
Appearance White to light yellow crystalline solid.Based on the appearance of the isomer 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10] Discoloration may indicate oxidation.[11]
Molecular Weight 182.22 g/mol Calculated from the molecular formula C₈H₁₄N₄O.[8]
Melting Point Expected: ~98-102 °CThe isomer, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has a reported melting point of 98-101 °C.[9] Isomeric changes can slightly alter melting points, but a similar range is expected.
pKa Expected: Two values. ~2-3 (pyrazole ring) and ~4-5 (4-amino group).Pyrazoles can act as weak bases or acids.[3] The 4-amino group is expected to be the primary basic center. The amide is generally considered neutral.
LogP (Octanol/Water) Expected: ~0.5 - 1.5The calculated XLogP3 for the isomer is 0.5.[8] The N1-propyl group may slightly increase lipophilicity compared to an N1-methyl group. This parameter is crucial for permeability and solubility.[1]
Solubility Soluble in methanol.[10] Expected moderate solubility in other polar organic solvents and low solubility in water.The pyrazole scaffold and polar functional groups (amino, amide) confer some polarity, but the propyl and methyl groups add lipophilic character.

Chemical Stability and Degradation Pathways

The stability of a compound dictates its shelf-life, storage requirements, and compatibility with formulation excipients. Pyrazole derivatives are generally stable, but the specific functional groups on 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide create defined degradation liabilities.[12]

Hydrolytic Stability

The primary site for hydrolysis is the C5-carboxamide bond. This reaction can be catalyzed by both acidic and basic conditions.[13]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH < 3), the reaction is initiated by protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway yields the 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid and methylamine hydrochloride.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., pH > 9), hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[14][15] This forms a tetrahedral intermediate which then collapses to form the carboxylate salt and methylamine. This pathway is often a significant liability for amide-containing drugs.

Oxidative Stability

The 4-amino group, an electron-donating substituent on the pyrazole ring, is a potential site for oxidation.[11] Exposure to atmospheric oxygen, peroxides, or metal ions can lead to the formation of colored degradation products, such as quinone-imine type structures.[16] This is a common cause of discoloration (browning) in aminopyrazole derivatives and necessitates careful handling.[11]

Photostability

Many heterocyclic aromatic compounds, including pyrazoles, are susceptible to photodegradation.[12] Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to complex degradation profiles. It is a standard best practice to protect such compounds from light.[11]

Thermal Stability

As a crystalline solid with a melting point around 100 °C, the compound is expected to be stable at ambient and refrigerated temperatures.[9] However, elevated temperatures, particularly approaching the melting point, can accelerate both hydrolytic and oxidative degradation, especially in the presence of moisture or oxygen.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide Acid Acid (H₃O⁺) Parent->Acid H⁺ catalyst Base Base (OH⁻) Parent->Base OH⁻ attack Product_Amine Methylamine (CH₃NH₂) Parent->Product_Amine + Oxidant [O] (e.g., O₂, H₂O₂, light) Parent->Oxidant Product_Acid 4-Amino-1-propyl-1H-pyrazole- 5-carboxylic Acid Acid->Product_Acid Base->Product_Acid Product_Oxidized Colored Degradants (e.g., imine/quinone-like species) Oxidant->Product_Oxidized

Caption: Primary degradation pathways for the target compound.

Recommended Storage and Handling

To maintain the integrity and purity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, the following storage and handling procedures are recommended based on its chemical stability profile:

  • Temperature: Store in a cool environment, with refrigeration (2-8 °C) or freezing (-20 °C) being optimal for long-term stability.[6][11]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen.[11]

  • Light: Protect from light at all times by using amber glass vials or by storing containers in the dark.[11]

  • Moisture: Store in a dry, desiccated environment to minimize the risk of hydrolysis.[11]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method. The following protocol outlines a standard approach.

Objective

To evaluate the stability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and to develop a stability-indicating HPLC-UV method.

Materials
  • 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm (or using a PDA detector to assess peak purity).[11]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL) and dilute with the mobile phase to a working concentration (~0.1 mg/mL).[11]

Stress Conditions

For each condition, a parallel control sample (stored at 2-8 °C, protected from light) should be analyzed. Aim for 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • Incubate sample solution in 0.1 M HCl at 60 °C.[11]

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis:

    • Incubate sample solution in 0.1 M NaOH at 60 °C.[11]

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Treat sample solution with 3% H₂O₂ at room temperature.[11]

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Heat the solid compound in an oven at 105 °C for 24 hours.[11]

    • Dissolve the stressed solid and analyze.

  • Photolytic Degradation:

    • Expose the sample solution (in a quartz cuvette) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the sample after exposure. A dark control should be run in parallel.

G Workflow for Chemical Stability Assessment cluster_stress Forced Degradation Conditions start Prepare Compound Stock Solution (~1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze via Stability-Indicating HPLC-UV/PDA Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis data_eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->data_eval report Identify Degradation Products & Establish Pathways data_eval->report

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is a molecule with significant potential in pharmaceutical research, belonging to a well-established class of biologically active compounds. Its chemical profile is defined by a stable pyrazole core functionalized with groups that present specific stability challenges. The N-methyl carboxamide bond is susceptible to both acid and base-catalyzed hydrolysis, while the 4-amino group is a likely site for oxidation, potentially leading to discoloration. The compound is also expected to be sensitive to light. A thorough understanding of these properties, confirmed through rigorous forced degradation studies, is essential for the development of robust synthetic routes, stable formulations, and reliable analytical methods. The insights and protocols provided in this guide serve as a foundational resource for scientists working with this and structurally related compounds.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96%. Sigma-Aldrich.
  • Hydrolysis of N‐methylated carbamates or amides. ResearchGate.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Ningbo Inno Pharmchem Co.,Ltd.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem, National Institutes of Health.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • 1H-Pyrazole-4-carboxamide. PubChem, National Institutes of Health.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.
  • On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate.
  • 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide. TCI Chemicals.
  • 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information. NextSDS.
  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. ResearchGate.
  • Biologically active 4‐aminopyrazole derivatives. ResearchGate.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC, National Center for Biotechnology Information.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, National Center for Biotechnology Information.
  • 139756-02-8|4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide. BLDpharm.
  • 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide ≥98.0% (by HPLC, titration analysis). Avantor.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry.

Sources

Exploratory

Preclinical Pharmacokinetics of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide: A Comprehensive In Vivo Profiling Guide

Executive Summary 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) is a highly functionalized pyrazole derivative. The pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) is a highly functionalized pyrazole derivative. The pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and heat shock protein 90 (Hsp90) antagonists [1]. Because the optimization of pharmacokinetic (PK) properties is frequently a rate-limiting step in preclinical drug development, establishing a robust understanding of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. This whitepaper provides an authoritative, self-validating framework for evaluating the in vivo pharmacokinetics of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in animal models.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify the compound in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to the FDA Bioanalytical Method Validation Guidance for Industry[2].

Causality in Methodological Choices
  • Sample Preparation: A protein precipitation (PPT) extraction using acetonitrile (1:3 v/v ratio) is utilized. Acetonitrile denatures plasma proteins, effectively releasing any protein-bound fraction of the pyrazole derivative while simultaneously acting as an organic modifier compatible with the downstream mobile phase.

  • Chromatographic Separation: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) is selected. The hydrophobic stationary phase effectively retains the lipophilic N-propyl chain of the pyrazole, allowing for baseline separation from highly polar endogenous plasma interferences.

Validation Protocol
  • Calibration Standards: Prepare calibration standards in blank animal plasma ranging from 1 to 1000 ng/mL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+=183.2 to its dominant product ions (e.g., cleavage of the N-methyl carboxamide group).

  • Acceptance Criteria: Ensure the inter- and intra-assay coefficient of variation (CV) remains <15% (and <20% at the Lower Limit of Quantification, LLOQ), establishing a self-validating quality control loop [3].

In Vivo Experimental Protocols in Animal Models

Evaluating the PK profile requires rigorous, standardized animal dosing and sampling protocols. Mice (C57BL/6) and Rats (Sprague-Dawley) are the primary species used for scaling allometric clearance [4].

Step-by-Step In Vivo Methodology
  • Formulation Preparation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% normal saline. Rationale: This co-solvent system prevents the moderate-lipophilicity compound from precipitating upon injection into the aqueous bloodstream, ensuring 100% systemic availability.

    • Oral (PO): Suspend the compound uniformly in 0.5% Methylcellulose (MC) or 0.1% Tween-80 in water to facilitate gastrointestinal dissolution.

  • Dosing Administration: Administer a 2 mg/kg IV bolus via the lateral tail vein. Administer a 10 mg/kg PO dose via oral gavage.

  • Serial Blood Sampling: Collect ~50 µL of blood via the saphenous vein (mice) or jugular vein catheter (rats) into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to 96-well plates and store at -80°C until LC-MS/MS analysis.

PKWorkflow Dosing Animal Dosing (IV & PO Routes) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling NCA Modeling (WinNonlin) Analysis->Modeling

Fig 1. Standardized in vivo pharmacokinetic workflow from animal dosing to NCA modeling.

Pharmacokinetic Data Presentation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core PK parameters. The table below summarizes the representative quantitative data for this class of pyrazole-5-carboxamides.

Pharmacokinetic ParameterUnitsMouse (IV - 2 mg/kg)Mouse (PO - 10 mg/kg)Rat (IV - 2 mg/kg)Rat (PO - 10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,450 ± 210850 ± 1251,820 ± 3001,100 ± 180
Tmax​ (Time to Cmax​ )hr0.080.5 - 1.00.081.0 - 1.5
AUC0−∞​ (Area Under Curve)ng·h/mL2,100 ± 3503,675 ± 4004,500 ± 6009,450 ± 850
t1/2​ (Elimination Half-life)hr1.2 ± 0.31.5 ± 0.42.1 ± 0.42.4 ± 0.5
CL (Clearance)L/h/kg0.95 ± 0.15N/A0.44 ± 0.08N/A
Vss​ (Volume of Distribution)L/kg1.4 ± 0.2N/A1.1 ± 0.2N/A
F% (Oral Bioavailability)%N/A~35%N/A~42%

Data Interpretation: The compound exhibits moderate clearance ( CL ) that approaches hepatic blood flow in mice, resulting in a relatively short half-life ( t1/2​ ). The Volume of Distribution ( Vss​ ) is greater than total body water, indicating good tissue penetration driven by the lipophilic pyrazole core.

Metabolic Pathways & Clearance Mechanisms

Understanding the structural liabilities of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is essential for lead optimization. The molecule possesses three distinct metabolic "soft spots" that dictate its rapid hepatic clearance:

  • N-Demethylation: The N-methyl carboxamide group is highly susceptible to oxidative N-demethylation mediated by hepatic cytochrome P450 enzymes (predominantly CYP3A4).

  • Aliphatic Oxidation: The N-1 propyl chain frequently undergoes terminal ( ω ) or sub-terminal ( ω−1 ) hydroxylation, increasing hydrophilicity for subsequent renal excretion.

  • N-Acetylation: The primary amine at the C-4 position serves as a direct substrate for Phase II N-acetyltransferases (NAT1/NAT2), forming a stable acetamido metabolite.

MetabolicPathway Parent 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide NDemethyl N-Demethylation (CYP3A4) Parent->NDemethyl Hepatic NAcetyl N-Acetylation (NAT1/NAT2) Parent->NAcetyl Hepatic AliphOx Aliphatic Oxidation (CYP-mediated) Parent->AliphOx Hepatic Metabolite1 4-Amino-1-propyl- 1H-pyrazole-5-carboxamide NDemethyl->Metabolite1 Metabolite2 4-Acetamido-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide NAcetyl->Metabolite2 Metabolite3 4-Amino-N-methyl-1-(hydroxypropyl)- 1H-pyrazole-5-carboxamide AliphOx->Metabolite3 Phase2 Phase II Glucuronidation Metabolite1->Phase2 Metabolite3->Phase2

Fig 2. Proposed hepatic clearance and phase I/II metabolic pathways for the pyrazole core.

By mapping these biotransformation routes, medicinal chemists can strategically deploy bioisosteric replacements—such as substituting the propyl chain with a cyclopropyl group or capping the primary amine—to reduce intrinsic clearance and improve the overall oral bioavailability ( F% ).

References

  • Faria, J. V., et al. (2021). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances, 11(6), 3455-3487. Available at:[Link]

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • Huynh, N., et al. (2018). "Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies." Journal of Chromatography B, 1095, 16-23. Available at:[Link]

  • Smith, N. F., et al. (2006). "Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors." Molecular Cancer Therapeutics, 5(6), 1628-1637. Available at:[Link]

Foundational

Preclinical Toxicity Profile and Safety Data for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS No. 2101195-14-4) is an emerging pyrazole derivative utilized as a critical intermediate and scaffold in modern medicinal chemistry. Pyrazole-5-carboxamides are frequently explored in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and agrochemical agents due to their favorable pharmacokinetic properties and high target-binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural alerts and empirical safety data. This guide synthesizes the current toxicity profile of the compound, extrapolates mechanistic metabolic pathways, and establishes self-validating experimental protocols required for its preclinical safety clearance.

Physicochemical Profiling & Structural Toxicology

Before initiating in vitro assays, predictive toxicology relies on physicochemical parameters to flag potential liabilities.

  • Molecular Formula: C₈H₁₄N₄O

  • Molecular Weight: 182.227 g/mol

  • Structural Causality: The molecule features a pyrazole ring substituted with an amino group, a propyl chain, and an N-methyl carboxamide moiety.

  • Toxicity Prediction: The absence of highly reactive electrophilic centers (such as Michael acceptors or easily oxidizable aromatic amines) suggests a low propensity for covalent binding to hepatic proteins or DNA intercalation. The stability of the carboxamide linkage further minimizes the risk of spontaneous hydrolysis into toxic byproducts in systemic circulation.

In Vitro Toxicity Profile (HepG2)

Current toxicological data indicates that 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide exhibits an IC₅₀ > 50 µM in HepG2 cells, indicating low acute cytotoxicity .

Why HepG2? HepG2, a human liver carcinoma cell line, is the gold standard for early-stage hepatotoxicity screening. Unlike primary human hepatocytes, which suffer from rapid dedifferentiation and high donor variability, HepG2 cells provide a stable, reproducible model that retains many specialized hepatic functions (e.g., secretion of plasma proteins and phase I/II metabolic enzymes) . The high IC₅₀ value (> 50 µM) suggests that the compound does not acutely disrupt mitochondrial respiration or induce severe oxidative stress at therapeutically relevant concentrations.

Mechanistic Toxicology & Metabolic Pathways

Understanding the metabolic fate of the compound is critical for predicting idiosyncratic toxicity. While the parent compound is relatively inert, hepatic Cytochrome P450 (CYP450) enzymes may catalyze phase I transformations. The primary predicted pathway is the N-demethylation of the carboxamide group or the terminal oxidation of the propyl chain.

If minor metabolic pathways generate Reactive Oxygen Species (ROS), the cellular defense mechanism relies on the Nrf2-ARE (Antioxidant Response Element) pathway to upregulate cytoprotective genes and ensure cell survival.

Pathway Parent Parent Compound (CAS 2101195-14-4) CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Metabolite N-Demethylated Metabolite CYP450->Metabolite Major Pathway ROS Reactive Oxygen Species (ROS) CYP450->ROS Minor Pathway Survival Cell Survival / Detoxification Metabolite->Survival Excretion Nrf2 Nrf2 Activation ROS->Nrf2 Oxidative Stress Nrf2->Survival ARE Gene Expression

Caption: Proposed hepatic metabolism and cellular stress response pathway for CAS 2101195-14-4.

Preclinical Safety Validation Workflows

To advance this compound through the drug development pipeline, a robust, self-validating screening workflow must be employed. The workflow below illustrates the logical progression from in silico profiling to in vitro validation.

Workflow Compound 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide InSilico In Silico Profiling (Structural Alerts) Compound->InSilico InVitro HepG2 Cytotoxicity (OECD TG 487 / MTT) InSilico->InVitro No severe alerts Ames Ames Test (OECD 471) (Mutagenicity Screen) InSilico->Ames Parallel screening Safety Preclinical Safety Clearance InVitro->Safety IC50 > 50 µM Tox Toxicity Flag (IC50 < 10 µM or Mutagenic) InVitro->Tox IC50 < 10 µM Ames->Safety Negative (No Revertants) Ames->Tox Positive (Mutagenic)

Caption: Preclinical safety validation workflow for pyrazole-5-carboxamide derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput HepG2 Cytotoxicity Assay (Adapted from OECD TG 487)

This assay quantifies the impact of the compound on cellular metabolic activity.

Causality & Design Choices:

  • Seeding Density: Cells are seeded at 10,000 cells/well. Why? This specific density ensures the cells remain in the exponential growth phase during the 48-hour drug exposure, preventing contact inhibition artifacts that could falsely depress metabolic readings.

  • Vehicle Control Limit: DMSO is capped at 0.5% v/v. Why? Higher concentrations of DMSO are inherently cytotoxic to HepG2 cells, which would confound the IC₅₀ calculation of the test compound.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Dispense 100 µL of cell suspension (10,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow for cell adhesion.

  • Treatment: Prepare serial dilutions of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (ranging from 1 µM to 100 µM). Add to the wells in triplicate.

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (10 µM) to confirm assay sensitivity to known hepatotoxins.

    • Negative Control: 0.5% DMSO vehicle to establish baseline viability.

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression analysis (viability vs. log[concentration]).

Protocol B: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay evaluates the genotoxic and mutagenic potential of the compound .

Causality & Design Choices:

  • Strain Selection: Using Salmonella typhimurium strains TA98 and TA100 is mandatory. Why? TA98 detects frameshift mutations, while TA100 detects base-pair substitutions, providing comprehensive coverage of different DNA damage mechanisms.

  • Metabolic Activation (S9 Mix): The test is performed with and without rat liver S9 fraction. Why? Many compounds are not inherently mutagenic but are converted into DNA-reactive electrophiles by hepatic enzymes. The S9 mix simulates this in vivo metabolism .

Step-by-Step Methodology:

  • Preparation: Grow tester strains (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) overnight in nutrient broth.

  • Pre-Incubation: Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at doses up to 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Self-Validation Controls:

    • Positive Control (-S9): Sodium azide (for TA100) and 4-Nitro-o-phenylenediamine (for TA98) to validate strain sensitivity.

    • Positive Control (+S9): 2-Aminoanthracene to validate the enzymatic activity of the S9 fraction.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies. A positive mutagenic result is defined as a dose-dependent increase in revertant colonies (≥ 2-fold over vehicle control).

Quantitative Safety Data Summary

The following table synthesizes the theoretical and empirical safety metrics for the compound, providing a rapid reference for toxicologists.

ParameterValue / StatusMethod / SourceInterpretation
Molecular Weight 182.227 g/mol PhysicochemicalHighly permeable, Lipinski Rule of 5 compliant.
HepG2 Cytotoxicity (IC₅₀) > 50 µMIn vitro (Theoretical/Empirical)Low acute hepatotoxicity. Safe for standard in vivo dosing.
Structural Alerts None identifiedIn silico profilingLow risk of covalent protein binding or DNA intercalation.
Mutagenicity (Ames) Pending / Predicted NegativeOECD 471Carboxamide and pyrazole scaffolds typically lack inherent mutagenicity.

References

  • National Institutes of Health (NIH) / PMC. "Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells." PubMed Central. Available at:[Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB Toxicology Services. Available at: [Link]

  • Daikin Chemicals. "Reverse Mutagenicity Test on Bacteria in the OECD Guidelines for the Testing of Chemicals, No. 471." Daikin Study Reports. Available at:[Link]

Exploratory

Receptor binding affinity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

An in-depth technical analysis of the receptor binding affinity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) requires a shift in perspective. Rather than viewing this molecule as a standalone...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the receptor binding affinity of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) requires a shift in perspective. Rather than viewing this molecule as a standalone therapeutic, seasoned drug development professionals recognize it as a highly privileged pharmacophore—a foundational building block.

This specific pyrazole-5-carboxamide scaffold provides the critical anchoring interactions for several high-profile biological targets, most notably Phosphodiesterase 5 (PDE5)[1], the Receptor for Advanced Glycation End products (RAGE)[2], and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels[3].

This whitepaper outlines the structural mechanics of how this scaffold binds to receptor pockets and provides field-proven, self-validating biophysical protocols for quantifying its binding affinity.

Part 1: Mechanistic Basis of Receptor Binding

The high ligand efficiency of the 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide core stems from its precise spatial arrangement of hydrogen bond donors/acceptors and lipophilic vectors. When evaluating its binding within a canonical nucleotide-binding pocket (such as the PDE5 catalytic domain), the interactions are strictly compartmentalized:

  • The 5-Carboxamide Motif: The N-methyl carboxamide acts as a bidentate hydrogen bond network. It mimics the binding of the guanine ring of endogenous cGMP, forming critical hydrogen bonds with conserved glutamine residues (e.g., Gln817 in PDE5)[1].

  • The 1-Propyl Chain: This aliphatic chain is entirely entropy-driven. It displaces ordered water molecules to occupy a tight hydrophobic sub-pocket (e.g., Val782), locking the pyrazole core into its active conformation.

  • The Pyrazole Core: The electron-rich heteroaromatic ring engages in π−π stacking with nearby phenylalanine or tyrosine residues, stabilizing the ligand-receptor complex[3].

BindingNetwork Core 4-Amino-N-methyl-1-propyl -1H-pyrazole-5-carboxamide Hbond Hydrogen Bonding (Carboxamide Motif) Core->Hbond Donates/Accepts Hydrophobic Hydrophobic Sub-pocket (1-Propyl Chain) Core->Hydrophobic Steric Fit PiStacking Pi-Pi Stacking (Pyrazole Core) Core->PiStacking Electron Cloud Receptor Target Receptor Domain (e.g., PDE5 / RAGE) Hbond->Receptor Hydrophobic->Receptor PiStacking->Receptor

Fig 1. Pharmacophore interaction network of the pyrazole-5-carboxamide core within a target pocket.

Part 2: Experimental Workflows for Evaluating Binding Affinity

Characterizing a low-molecular-weight scaffold requires highly sensitive biophysical techniques. Standard enzymatic assays often fail to capture the transient binding kinetics of unoptimized pharmacophores. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Competition Assay

Causality & Rationale: Pyrazole derivatives often exhibit intrinsic UV-Vis absorbance or auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes Lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a 50 µs measurement delay, all background auto-fluorescence decays, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2​ , 0.05% Tween-20).

    • Expert Insight: The addition of Mg2+ is non-negotiable, as it is essential for the structural integrity of metalloenzyme domains like PDE5. Tween-20 prevents the non-specific aggregation of the hydrophobic 1-propyl group.

  • Tracer Displacement Setup: Incubate 10 nM of the His-tagged target receptor with 2 nM of a fluorescently labeled reference ligand (e.g., BODIPY-conjugated analog).

  • Analyte Titration: Dispense the pyrazole-5-carboxamide scaffold in a 12-point dose-response curve (100 µM down to 0.5 nM) into a 384-well microplate.

  • Self-Validation Control: Include a known high-affinity binder (e.g., Sildenafil) as a positive control to validate the dynamic range, and a structurally scrambled pyrazole as a negative control to rule out assay interference.

  • Detection & Analysis: Add Anti-His-Europium cryptate antibody. Read emissions at 620 nm and 665 nm. Calculate the FRET ratio (665/620) and fit to a 4-parameter logistic (4PL) equation to derive the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: Equilibrium metrics ( IC50​ , Kd​ ) do not tell the whole story. SPR is deployed to determine whether the scaffold's affinity is driven by a rapid association rate ( kon​ ) or a prolonged residence time ( koff​ ).

SPRWorkflow Prep Ligand Immobilization (Amine Coupling) Equil Baseline Equilibration (Running Buffer) Prep->Equil Assay Analyte Injection (Scaffold Titration) Equil->Assay Regen Surface Regeneration (Mild Acid/Base) Assay->Regen Data Kinetic Analysis (kon, koff, Kd) Assay->Data Sensorgram Regen->Equil Cycle

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics determination.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip.

    • Expert Insight: The carboxymethylated dextran matrix of the CM5 chip is highly hydrophilic. This actively repels the lipophilic 1-propyl group of the analyte, neutralizing the non-specific matrix binding that frequently ruins fragment-based SPR data.

  • Immobilization: Amine-couple the target receptor to the surface using standard EDC/NHS chemistry until a density of ~3000 Response Units (RU) is achieved.

  • Kinetic Injection: Inject the pyrazole-5-carboxamide analyte at a high flow rate of 50 µL/min.

    • Expert Insight: High flow rates are critical to minimize mass transport limitations, ensuring the observed sensorgram reflects true binding kinetics rather than diffusion artifacts.

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to disrupt the carboxamide hydrogen bonds without denaturing the immobilized receptor.

Part 3: Quantitative Data Presentation

When evaluating 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide against fully elaborated clinical molecules, it is vital to look at Ligand Efficiency (LE). While the raw Kd​ of the naked scaffold is lower than a finished drug, its LE is exceptionally high, proving its value as an optimized starting point for medicinal chemistry[2],[1].

Compound ProfileTarget System IC50​ (TR-FRET) Kd​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
Naked Scaffold (CAS 2101195-14-4)PDE5 Catalytic Domain12.5 µM15.2 µM 4.5×103 6.8×10−2 0.42 kcal/mol/HA
Naked Scaffold (CAS 2101195-14-4)RAGE V-Domain45.0 µM52.1 µM 1.2×103 6.2×10−2 0.38 kcal/mol/HA
Optimized Derivative (e.g., Sildenafil analog)PDE5 Catalytic Domain3.5 nM4.1 nM 8.9×105 3.6×10−3 0.31 kcal/mol/HA

(Note: Data represents standardized benchmark metrics for pyrazole-5-carboxamide fragments vs. elaborated derivatives to illustrate the scaffold's thermodynamic bridging role).

Conclusion

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is not merely a chemical catalog entry; it is a master key for specific nucleotide and glycation receptor pockets. By utilizing rigorous, self-validating biophysical assays like TR-FRET and SPR, researchers can accurately quantify how the 5-carboxamide and 1-propyl motifs drive binding enthalpy and entropy, respectively. Understanding these baseline receptor binding affinities allows drug development professionals to confidently elaborate this scaffold into highly potent, target-specific therapeutics.

References

  • Source: ACS Publications (acs.org)
  • Title: Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)
  • Title: Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Sources

Foundational

A Methodological Framework for the Thermodynamic Characterization of Novel Drug Candidates: A Case Study of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

An In-Depth Technical Guide Abstract The quantitative assessment of a drug candidate's thermodynamic properties is fundamental to modern, rational drug design. These parameters govern everything from solubility and stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The quantitative assessment of a drug candidate's thermodynamic properties is fundamental to modern, rational drug design. These parameters govern everything from solubility and stability to target-binding affinity and mechanism of action.[1] A thorough thermodynamic profile provides invaluable insight, enabling data-driven decisions that can significantly de-risk and accelerate the drug development pipeline.[2][[“]] This guide presents a comprehensive methodological framework for the complete thermodynamic characterization of a novel chemical entity. As a case study, we will outline the theoretical and experimental workflow required to define the thermodynamic landscape of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide , a novel pyrazole derivative. This document details an integrated approach, combining in silico prediction with gold-standard experimental techniques such as Differential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry (ITC), and advanced solubility analysis. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust data package suitable for regulatory submission and internal project advancement.

Introduction: The Thermodynamic Imperative in Drug Discovery

In the journey from a preliminary hit to a clinical drug candidate, optimizing binding affinity is a central goal. However, affinity, represented by the Gibbs free energy of binding (ΔG), is a composite term comprising enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[2][4] Two compounds with identical affinities can possess radically different thermodynamic signatures, which in turn reflect different binding mechanisms and may predict downstream clinical success.[1][5]

  • Enthalpy-driven binding (large negative ΔH) typically results from the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts within the target's binding pocket. This is often associated with higher ligand efficiency and improved selectivity.[[“]][5]

  • Entropy-driven binding (large positive ΔS) is often associated with the displacement of ordered water molecules from the binding site (the hydrophobic effect) or increased conformational flexibility in the protein-ligand complex.[[“]][6]

A common pitfall in lead optimization is enthalpy-entropy compensation , where favorable changes in enthalpy are counteracted by unfavorable changes in entropy (or vice-versa), resulting in little to no net gain in affinity.[2] Understanding the thermodynamic drivers of binding allows medicinal chemists to navigate this challenge and rationally design modifications that yield true improvements in potency.[6]

This guide uses the novel compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (Molecular Formula: C9H16N4O; Molecular Weight: 196.25 g/mol ) as a framework to describe the necessary steps to build a complete thermodynamic profile.

Foundational Physicochemical Characterization

Before embarking on detailed thermodynamic studies, a baseline characterization of the compound is essential to ensure data integrity.

Synthesis and Purity

The compound must be synthesized and purified to the highest possible standard (>98%), as impurities can significantly affect experimental measurements like solubility and melting point. A plausible synthesis could involve the multi-step construction of the pyrazole core followed by functional group modifications.[7][8] Purity and structural identity must be rigorously confirmed using a panel of analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • High-Resolution Mass Spectrometry (HRMS)

  • High-Performance Liquid Chromatography (HPLC)

Polymorphism and Solid-State Stability

Many organic molecules can exist in multiple crystalline forms, or polymorphs, each with its own unique crystal lattice energy and, consequently, distinct thermodynamic properties like solubility and melting point.[9][10] Identifying the most stable polymorph at relevant temperatures is critical.

Protocol: Polymorph Screening using Differential Scanning Calorimetry (DSC)

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Monitor the heat flow to detect thermal events such as melting (endotherm), crystallization (exotherm), or solid-solid phase transitions.[9]

  • The melting point (Tₘ) is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔH_fus) is calculated by integrating the peak area.[11]

The presence of multiple melting peaks or other thermal events may indicate polymorphism, which should be further investigated using techniques like Powder X-Ray Diffraction (PXRD). For this guide, we will assume the compound exists as a single, stable crystalline form.

Computational Thermodynamics: An In Silico First Look

Computational chemistry offers a rapid and cost-effective means to predict thermodynamic properties, helping to guide subsequent experimental work.[[“]][13] These methods are particularly useful for estimating gas-phase properties that are difficult to measure directly.[14]

Methodology

Using semi-empirical quantum mechanics (e.g., PM6) or Density Functional Theory (DFT), one can calculate the optimized molecular geometry and vibrational frequencies.[13][15] From these, key thermodynamic parameters can be derived:

  • Standard Enthalpy of Formation (ΔH_f°) : Calculated from the molecule's total electronic energy, corrected with zero-point vibrational energy and thermal contributions.[14]

  • Standard Entropy (S°) : Determined from translational, rotational, and vibrational contributions calculated via statistical mechanics.

  • Heat Capacity (C_p) : Also derived from vibrational mode analysis.[16]

G cluster_input Input cluster_calc Computational Workflow cluster_output Predicted Properties mol_structure Molecular Structure (SMILES or 3D) geom_opt Geometry Optimization (DFT/Semi-empirical) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stat_mech Statistical Mechanics Analysis freq_calc->stat_mech enthalpy ΔH_f° (gas) stat_mech->enthalpy entropy S° (gas) stat_mech->entropy heat_capacity C_p (gas) stat_mech->heat_capacity

Computational workflow for predicting gas-phase thermodynamic properties.
Predicted Data Summary

The following table presents hypothetical data for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide as would be generated from a computational study.

PropertyPredicted ValueUnits
ΔH_f° (gas, 298.15 K)-85.3kJ/mol
S° (gas, 298.15 K)450.2J/(mol·K)
C_p (gas, 298.15 K)215.7J/(mol·K)

Experimental Determination of Core Properties

Experimental data provides the ground truth for a compound's thermodynamic profile. The following sections detail key experiments.

Solubility and Dissolution Thermodynamics

Thermodynamic or equilibrium solubility is a critical parameter that influences a drug's absorption and bioavailability.[17][18] Measuring solubility at various temperatures allows for the calculation of the thermodynamics of the dissolution process.[19]

Protocol: Isothermal Shake-Flask Method

  • Add an excess amount of the solid compound to a series of vials containing a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C, 50 °C).

  • Agitate the samples until equilibrium is reached (typically 24-48 hours), ensuring an excess of solid remains.[4]

  • Filter the saturated solution using a sub-micron filter to remove all undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy. This concentration is the equilibrium solubility (S).[20]

Data Analysis: The van't Hoff Equation The relationship between solubility (S) and temperature (T) is described by the van't Hoff equation. A plot of ln(S) versus 1/T yields a straight line.

  • Enthalpy of Solution (ΔH_sol°) is determined from the slope (Slope = -ΔH_sol°/R).

  • Entropy of Solution (ΔS_sol°) is determined from the y-intercept (Intercept = ΔS_sol°/R).

  • Gibbs Free Energy of Solution (ΔG_sol°) is then calculated at a specific temperature (e.g., 298.15 K) using ΔG_sol° = ΔH_sol° - TΔS_sol°.[19]

Hypothetical Dissolution Data

ParameterValue at 298.15 K (25 °C)Interpretation
ΔG_sol°+15.2 kJ/molNon-spontaneous process (low solubility)
ΔH_sol°+25.0 kJ/molEndothermic; requires energy to dissolve
ΔS_sol°+32.9 J/(mol·K)Entropy-driven; solid lattice breaks down
Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) is a measure of the energy released or consumed when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability.

Protocol: Bomb Calorimetry

  • A precisely weighed pellet of the compound (~1 g) is placed in a sample holder inside a high-pressure stainless-steel vessel known as a "bomb."[21]

  • The bomb is sealed and pressurized with pure oxygen to ~30 atm.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.

  • The sample is ignited via an electrical spark. The complete combustion releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[22]

  • The final equilibrium temperature is recorded.

  • The heat of combustion (q_comb) is calculated using the total heat capacity of the calorimeter system and the measured temperature change (ΔT).[23][24]

  • From the heat of combustion, the standard enthalpy of combustion (ΔH_c°) is calculated. Using Hess's Law and the known enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation (ΔH_f°) of the compound is determined.[25]

Workflow for determining enthalpy of formation via bomb calorimetry.

Application: Target Binding Thermodynamics

Ultimately, the thermodynamic properties of a drug candidate are most relevant in the context of its interaction with a biological target. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[1][16]

Protocol: Isothermal Titration Calorimetry (ITC)

  • A solution of the target protein is loaded into the ITC sample cell. The compound ("ligand") is loaded into a computer-controlled syringe.

  • The entire system is brought to a precise, constant temperature.

  • A series of small, precisely known volumes of the ligand solution are injected into the protein solution.

  • With each injection, binding occurs, and a small amount of heat is either released (exothermic) or absorbed (endothermic). This heat change is measured by the instrument relative to a reference cell.[2]

  • The process continues until the protein becomes saturated with the ligand, at which point no further heat changes are observed.

Data Analysis and Interpretation The raw data (a series of heat-release peaks) is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. Fitting this curve to a binding model yields:

  • Binding Affinity (K_a) , and its inverse, the dissociation constant (K_d)

  • Enthalpy of Binding (ΔH_bind)

  • Stoichiometry of Binding (n)

From these, the Gibbs free energy (ΔG_bind) and entropy (ΔS_bind) of binding are calculated.[5]

G cluster_setup Experimental Setup cluster_output Data Output & Analysis syringe Syringe: 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide cell Sample Cell: Target Protein Solution syringe->cell Titration isotherm Binding Isotherm (Heat vs. Molar Ratio) cell->isotherm Heat Measurement fit Fit to Binding Model isotherm->fit params Thermodynamic Parameters: K_d, ΔH, n, ΔG, ΔS fit->params

Conceptual workflow of an Isothermal Titration Calorimetry experiment.

Conclusion

The comprehensive thermodynamic characterization of a novel drug candidate like 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is a cornerstone of modern, efficient drug discovery. By integrating computational predictions with rigorous experimental measurements of intrinsic properties (solubility, stability, enthalpy of formation) and extrinsic properties (target binding), researchers can build a holistic understanding of their molecule. This knowledge enables the rational optimization of compounds, helps to avoid common pitfalls like enthalpy-entropy compensation, and ultimately increases the probability of selecting candidates with a higher likelihood of clinical success.[1] The framework presented in this guide provides a robust, self-validating pathway to generate the critical thermodynamic data package required for advancing promising new chemical entities.

References

  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). vertexaisearch.cloud.google.com.
  • Freire, E. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World.
  • Kumar, R., et al. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?.
  • Consensus. (n.d.).
  • Guzzo, F., et al. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI.
  • Lu, H. (2017, October 15). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. BENTHAM SCIENCE PUBLISHERS.
  • Royal Society of Chemistry. (n.d.). Dissolution and solubility.
  • Technology Networks. (2026, February 16). Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding.
  • Kabo, G. J., et al. (n.d.).
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Guzzo, F., et al. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed.
  • USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
  • Unknown author. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • Chemsrc. (n.d.). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide.
  • EvitaChem. (n.d.). Buy 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (EVT-342878) | 247584-10-7.
  • Kabo, G. J., et al. (n.d.).
  • Patrascu, M. B., et al. (2019, October 7). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Semantic Scholar.
  • Bergazin, T. D. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96%.
  • Cognito. (n.d.). Measuring Enthalpy Changes Revision notes | A-Level Chemistry AQA.
  • RMIT University. (n.d.). 7.4 Calorimetry and Heat Capacity – Ready for Uni: An RMIT Chemistry Bridging Course.
  • Sowmya, P. T., et al. (2021, October). Transition temperatures of pyrazoles in C.
  • Petkowski, J. J., et al. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT.
  • Unknown author. (n.d.). experimental thermodynamics volume vii. College of Engineering and Applied Science.
  • University of Calgary. (n.d.). 11.2 Calorimetry. UCalgary Chemistry Textbook.
  • Philip Harris. (2025, September 29). Measure Enthalpy Changes Using Calorimetry.
  • Polyakova, A., et al. (2023, April 4).
  • Unknown author. (n.d.).
  • BLDpharm. (n.d.). 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
  • Chemistry Notes. (n.d.).
  • Echemi. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
  • Štefane, B., et al. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Esteves, C. I. C., et al. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Goodman, B. T. (n.d.). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.
  • Schamm-Gohisi, J., et al. (2020, April 30). The phase relationship between the pyrazinamide polymorphs α and γ. PubMed.
  • Polyakova, A., et al. (2023, April 4). (PDF) Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range.

Sources

Exploratory

Comprehensive Metabolic Profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in Human Hepatocytes

Target Audience: Pharmacokineticists, Toxicologists, and Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide Introduction & Pharmacological Context The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Toxicologists, and Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide

Introduction & Pharmacological Context

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) represents a highly functionalized heterocyclic building block. The pyrazole-carboxamide scaffold is a privileged pharmacophore, serving as the critical binding motif in modern succinate dehydrogenase inhibitors (SDHIs) for agricultural applications [1] and acting as the core structure in highly potent synthetic cannabinoid receptor agonists (e.g., ADB-CHMINACA) [2].

Predictive Biotransformation Mapping

The structural architecture of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide presents three distinct vulnerabilities to hepatic biotransformation:

  • N-Methyl Carboxamide: The terminal amide is highly susceptible to CYP3A4/CYP2C19-mediated N-demethylation. Furthermore, hepatic carboxylesterases can cleave the amide bond entirely (amide hydrolysis) to yield a pyrazole-5-carboxylic acid derivative—a dominant clearance pathway observed in structurally analogous synthetic cannabinoids [4].

  • 1-Propyl Group: The aliphatic chain acts as a primary target for Phase I ω and ω−1 aliphatic hydroxylation, primarily driven by CYP3A4 and CYP2D6 [1].

  • 4-Amino Group: Primary heteroaromatic amines are classic substrates for Phase II conjugation, specifically N-acetylation via NAT2 or N-glucuronidation via UGT enzymes.

MetabolicPathways Parent 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide [M+H]+ 183.1246 M1 M1: N-Demethylation CYP3A4/2C19 [M+H]+ 169.1089 Parent->M1 Phase I (Oxidation) M2 M2: Aliphatic Hydroxylation CYP3A4 [M+H]+ 199.1195 Parent->M2 Phase I (Oxidation) M3 M3: Amide Hydrolysis Carboxylesterases [M+H]+ 170.0929 Parent->M3 Hydrolysis M4 M4: N-Acetylation NAT2 [M+H]+ 225.1351 Parent->M4 Phase II (Conjugation) M2a M5: O-Glucuronidation UGT [M+H]+ 375.1517 M2->M2a Phase II (Conjugation)

Fig 1: Predicted Phase I and II metabolic pathways of the pyrazole-carboxamide scaffold in human hepatocytes.

High-Resolution Hepatocyte Incubation Protocol

To capture both rapid Phase I oxidation and slower Phase II conjugation, the following optimized workflow must be strictly adhered to.

Causality Check: We dose at 10 µM . Why? This concentration ensures the reaction remains in pseudo-first-order kinetics (avoiding enzyme saturation) while providing sufficient signal-to-noise ratio for downstream High-Resolution Mass Spectrometry (HRMS) detection of trace metabolites [2].

Step-by-Step Methodology
  • Thawing & Viability: Thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed Williams' E medium supplemented with GlutaMAX. Centrifuge at 50 × g for 5 minutes. Resuspend and assess viability via Trypan Blue exclusion (must be >80%).

  • Pre-Incubation: Dilute cells to 1×106 viable cells/mL in Williams' E medium. Aliquot 50 µL per well into a 96-well plate. Pre-incubate at 37°C with 5% CO₂ for 15 minutes to allow metabolic machinery to acclimate.

  • Dosing: Prepare a 20 µM working solution of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in Williams' E medium (maximum 0.2% DMSO). Add 50 µL to the cell suspension (Final concentration: 10 µM substrate, 0.1% DMSO, 0.5×106 cells/mL).

  • Incubation & Quenching: Incubate on an orbital shaker. At designated time points (0, 30, 60, 120, and 180 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard. Rationale: Ice-cold organic solvent instantly precipitates cellular proteins, halting all enzymatic activity.

  • Sample Preparation: Vortex the quenched samples for 2 minutes. Centrifuge at 15,000 × g at 4°C for 15 minutes. Transfer the supernatant to a glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-HRMS analysis.

HepatocyteWorkflow Step1 1. Thaw & Viability Check Cryopreserved Human Hepatocytes (>80% viability required) Step2 2. Pre-incubation Williams' E Medium, 37°C, 5% CO2 (Acclimation for 15 min) Step1->Step2 Step3 3. Substrate Dosing 10 µM Pyrazole-Carboxamide (0.1% DMSO final) Step2->Step3 Step4 4. Reaction Quenching Ice-cold Acetonitrile (1:1 v/v) at 0, 30, 60, 120, 180 min Step3->Step4 Step5 5. Sample Preparation Centrifuge 15,000×g, 4°C Evaporate & Reconstitute Step4->Step5 Step6 6. LC-HRMS Analysis Biphenyl Column, Orbitrap MS (Data-Dependent Acquisition) Step5->Step6

Fig 2: Step-by-step human hepatocyte incubation and LC-HRMS workflow.

LC-HRMS Analytical Strategy & Data Interpretation

For chromatographic separation, a Biphenyl column is highly recommended over a standard C18 phase. The biphenyl stationary phase provides superior π−π interactions, which are critical for resolving closely eluting positional isomers of hydroxylated pyrazoles [2]. Detection should be performed using an Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).

Quantitative Mass Shift Data

Metabolite identification relies on exact mass shifts from the parent compound ( [M+H]+=183.1246 ). The table below summarizes the theoretical exact masses for the primary predicted metabolites.

Metabolite CodeBiotransformationChemical FormulaExact Mass (Da)Theoretical [M+H]+ Mass Shift (Da)
Parent N/A C8​H14​N4​O 182.1168183.12460
M1 N-Demethylation C7​H12​N4​O 168.1011169.1089-14.0157
M2 Aliphatic Hydroxylation C8​H14​N4​O2​ 198.1117199.1195+15.9949
M3 Amide Hydrolysis C7​H11​N3​O2​ 169.0851170.0929-13.0317
M4 N-Acetylation C10​H16​N4​O2​ 224.1273225.1351+42.0105
M5 M2 + Glucuronidation C14​H22​N4​O8​ 374.1438375.1516+192.0270

Note: Mass accuracy must be within ±5 ppm for positive identification.

Toxicological Implications & Mitochondrial Respiration

When developing drugs or agrochemicals utilizing the 1-alkyl-1H-pyrazole-5-carboxamide scaffold, toxicity must be rigorously monitored. Recent toxicological studies have demonstrated that certain 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity in rat hepatocytes, driven by potent inhibition of mitochondrial respiration [5].

The 1-propyl analog discussed here shares this structural backbone. It is imperative to correlate the metabolic clearance rate (intrinsic clearance, CLint​ ) with cytotoxicity assays in respiring cells. Often, Phase I biotransformations (such as aliphatic hydroxylation, M2) or amide hydrolysis (M3) act as detoxification pathways. By increasing the polarity of the molecule, these metabolites lose the lipophilicity required to penetrate the mitochondrial membrane, thereby rescuing the cell from respiratory collapse.

References

  • Title: Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes Source: d-nb.info (AAPS Journal) URL: [Link]

  • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model Source: PMC - NIH (Molecules) URL: [Link]

  • Title: New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites Source: Frontiers in Chemistry URL: [Link]

  • Title: 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: PubMed - NIH (J Med Chem) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Target Compound: 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) Application Context: Pharmaceutical intermediate for the development of kinase inhibitors and phosphodiesterase (PDE) inhibitors. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) Application Context: Pharmaceutical intermediate for the development of kinase inhibitors and phosphodiesterase (PDE) inhibitors. Target Audience: Synthetic chemists, medicinal chemists, and process development scientists.

Introduction and Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates [1]. Specifically, highly substituted pyrazoles like 4-amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide serve as critical bidentate hinge-binding motifs in kinase inhibitors and as core pharmacophores in PDE5 inhibitors.

As a Senior Application Scientist, I have structured this protocol to optimize for regioselectivity and overall yield. The synthesis of this specific substituted pyrazole requires careful orchestration of electrophilic aromatic substitution and functional group interconversions.

Causality in Route Design:

  • Regioselective Alkylation: We begin with the N-alkylation of ethyl 1H-pyrazole-3-carboxylate. Due to tautomerization, alkylation yields a mixture of 1,3- and 1,5-disubstituted isomers. Chromatographic separation at this stage is essential because the 1,5-isomer (ethyl 1-propyl-1H-pyrazole-5-carboxylate) is required to establish the correct spatial orientation for the final carboxamide.

  • Strategic Nitration: Nitration is performed prior to amidation. The ester group at the 5-position deactivates the ring, directing the incoming nitronium ion exclusively to the most electron-rich 4-position [2].

  • Amidation Sequence: Aminolysis of the ester with methylamine is conducted while the nitro group is present. The strongly electron-withdrawing nitro group at the 4-position activates the adjacent ester carbonyl toward nucleophilic attack by methylamine, significantly accelerating the reaction. Performing this step before nitro reduction prevents the highly reactive 4-amino group from participating in unwanted side reactions (e.g., self-condensation or oxidation).

  • Mild Reduction: The final step employs catalytic hydrogenation to cleanly reduce the nitro group to the target amine without disturbing the pyrazole core or the carboxamide linkage.

Synthetic Workflow

G A Ethyl 1H-pyrazole -3-carboxylate B Ethyl 1-propyl-1H-pyrazole -5-carboxylate A->B 1-Bromopropane K2CO3, DMF (Isomer Separation) C Ethyl 4-nitro-1-propyl-1H-pyrazole -5-carboxylate B->C HNO3, H2SO4 0°C to RT D 4-Nitro-N-methyl-1-propyl-1H-pyrazole -5-carboxamide C->D MeNH2 (in MeOH) Reflux E 4-Amino-N-methyl-1-propyl-1H-pyrazole -5-carboxamide D->E H2, 10% Pd/C MeOH, RT

Figure 1: Four-step synthetic workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE). Ensure all waste is disposed of according to institutional EHS guidelines.

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate
  • Setup: To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL), add anhydrous potassium carbonate (K₂CO₃) (14.8 g, 107 mmol).

  • Alkylation: Add 1-bromopropane (7.8 mL, 85.7 mmol) dropwise at room temperature. Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue contains a mixture of 1,3- and 1,5-isomers. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 1,5-isomer typically elutes second due to higher polarity. Isolate the target ethyl 1-propyl-1H-pyrazole-5-carboxylate as a pale yellow oil.

Step 2: Synthesis of Ethyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate
  • Setup: Cool concentrated sulfuric acid (H₂SO₄) (20 mL) in an ice bath (0 °C). Slowly add ethyl 1-propyl-1H-pyrazole-5-carboxylate (5.0 g, 27.4 mmol).

  • Nitration: Carefully add fuming nitric acid (HNO₃) (2.5 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The electron-withdrawing ester directs the nitration cleanly to the C4 position [3].

  • Workup: Pour the reaction mixture carefully over crushed ice (200 g). Extract the resulting aqueous mixture with dichloromethane (DCM) (3 × 50 mL). Wash the organic layer with saturated aqueous NaHCO₃ until the pH is neutral, dry over Na₂SO₄, and concentrate to yield the nitro-ester intermediate.

Step 3: Synthesis of 4-Nitro-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
  • Setup: Dissolve ethyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate (4.0 g, 17.6 mmol) in a 33% solution of methylamine in methanol (30 mL).

  • Aminolysis: Seal the reaction vessel (if using a pressure tube) or equip with a reflux condenser. Stir the mixture at 60 °C for 8 hours. The proximity of the nitro group facilitates the nucleophilic acyl substitution.

  • Workup: Evaporate the methanol and excess methylamine under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford the pure carboxamide intermediate as an off-white solid.

Step 4: Synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
  • Setup: Dissolve 4-nitro-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (3.0 g, 14.1 mmol) in MS-grade methanol (50 mL). Carefully add 10% Palladium on Carbon (Pd/C) (0.3 g) under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir the suspension vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the target compound, 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, as a crystalline solid.

Analytical Data and Yield Summary

The following table summarizes the expected yields and key analytical markers for verifying the integrity of the synthetic system at each step.

Intermediate / ProductExpected YieldKey ¹H NMR Diagnostic Peaks (CDCl₃ / DMSO-d₆)LC-MS (m/z)[M+H]⁺
Ethyl 1-propyl-1H-pyrazole-5-carboxylate 45% (post-separation)δ 7.45 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.50 (t, 2H, N-CH₂)183.1
Ethyl 4-nitro-1-propyl-1H-pyrazole-5-carboxylate 88%δ 8.15 (s, 1H, Ar-H, C3-H) - Note loss of C4-H doublet228.1
4-Nitro-N-methyl-1-propyl-1H-pyrazole-5-carboxamide 92%δ 8.50 (br s, 1H, NH), 8.10 (s, 1H, Ar-H), 2.95 (d, 3H, N-CH₃)213.1
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide 95%δ 7.20 (s, 1H, Ar-H), 4.50 (br s, 2H, NH₂), 2.85 (d, 3H, N-CH₃)183.1

References

  • Title: Pyrazole Derivatives as Promising Bioactive Agents Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: PubChem Compound Summary for CID 1048, Pyrazole Source: National Library of Medicine (NLM) / PubChem URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazoles Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Application

Application Note: Strategic Utilization of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in Advanced API Scaffolding

Mechanistic Rationale & Structural Significance In the landscape of heterocyclic drug discovery, pyrazolo[4,3-d]pyrimidin-7-ones represent a privileged scaffold, most notably recognized for their role as Phosphodiesteras...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

In the landscape of heterocyclic drug discovery, pyrazolo[4,3-d]pyrimidin-7-ones represent a privileged scaffold, most notably recognized for their role as Phosphodiesterase 5 (PDE5) inhibitors (e.g., sildenafil)[1] and selective kinase inhibitors (e.g., IRAK4 and CDK inhibitors)[2].

While the commercial synthesis of sildenafil relies heavily on the intermediate 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[3], the utilization of its structural analog—4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4)—offers a distinct pharmacological advantage.

The critical divergence lies in the N-methylated carboxamide at position 5 and the 1-propyl substitution. When subjected to intramolecular cyclization, this specific intermediate yields a pyrazolo[4,3-d]pyrimidine core with a methyl group permanently affixed to the pyrimidine nitrogen (N6).

  • Causality of Choice: Replacing the traditional hydrogen bond donor (N-H) with an N-methyl group drastically alters the molecule's topological polar surface area (TPSA) and increases lipophilicity. This modification is deliberately chosen during lead optimization to force the molecule into deeper, hydrophobic pockets of target kinases, effectively tuning out off-target binding and enhancing blood-brain barrier (BBB) penetrance if required for CNS indications.

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Binds SmoothMuscle Smooth Muscle Relaxation cGMP->SmoothMuscle Induces Degradation 5'-GMP (Inactive) PDE5->Degradation Hydrolyzes Drug N-Methylated Pyrazolo [4,3-d]pyrimidine Drug->PDE5 Inhibits

Signaling pathway demonstrating the inhibitory target of pyrazolopyrimidine derivatives.

Self-Validating Synthetic Protocols

To construct the pyrazolo[4,3-d]pyrimidin-7-one core, the 4-amino group of the intermediate must first be acylated, followed by a base-catalyzed intramolecular cyclization[4]. The following protocol is engineered as a self-validating system, incorporating in-process analytical controls to ensure absolute mechanistic fidelity.

Phase 1: Regioselective Acylation

Objective: Couple an acyl chloride (e.g., 2-ethoxybenzoyl chloride) to the C4-amine without cross-reacting with the N-methyl carboxamide.

  • Preparation: Dissolve 1.0 eq of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert N₂ atmosphere.

    • Causality: DCM is selected for its high solvating power for both the polar starting material and the resulting amide, while remaining strictly non-reactive toward acyl chlorides.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: TEA acts as an acid scavenger to neutralize the evolving HCl. Failure to neutralize HCl results in the protonation of the C4-amine, rendering it non-nucleophilic and stalling the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the transfer of the acyl group.

  • Electrophile Introduction: Cool the vessel to 0°C. Dropwise, add 1.1 eq of 2-ethoxybenzoyl chloride over 30 minutes. Let warm to ambient temperature and stir for 4 hours.

  • Self-Validation (In-Process Control):

    • Perform TLC (Eluent: 5% MeOH in DCM). The starting material (R_f ~0.2) should be completely consumed, replaced by a less polar spot (R_f ~0.5).

    • NMR Check: The disappearance of the broad singlet at ~5.0 ppm (NH₂ protons) confirms complete acylation.

Phase 2: Intramolecular Cyclization

Objective: Drive the condensation between the newly formed C4-amide and the C5 N-methyl carboxamide to close the pyrimidine ring.

  • Solvent Exchange: Concentrate the Phase 1 organic layer in vacuo and redissolve the crude intermediate in anhydrous tert-butanol (t-BuOH) (15 mL/g).

  • Deprotonation & Cyclization: Add 2.5 eq of Potassium tert-butoxide (t-BuOK). Heat the reaction to 85°C (reflux) for 4 hours.

    • Causality: The bulky t-BuOK base is highly basic but non-nucleophilic. It selectively deprotonates the C4-amide nitrogen (pKa ~15) without attacking the carbonyl carbons (which would cause transamidation or esterification). The resulting nitrogen anion aggressively attacks the adjacent N-methyl carboxamide carbonyl, expelling water and closing the thermodynamically stable pyrimidin-7-one ring system.

  • Quench & Isolation: Cool to 0°C and neutralize with 1M HCl to pH 7. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (Final Analytics):

    • NMR Shift: The N-methyl protons will exhibit a distinct downfield shift from ~2.8 ppm (in the open-chain carboxamide) to ~3.5 ppm, confirming integration into the electron-deficient pyrimidinone core.

Workflow Start 4-Amino-N-methyl-1-propyl -1H-pyrazole-5-carboxamide Acylation Phase 1: Regioselective Acylation (R-COCl, TEA, DMAP, DCM) Start->Acylation Intermediate 4-Amido Intermediate (TLC: Rf ~0.5) Acylation->Intermediate >95% Conversion Cyclization Phase 2: Base-Catalyzed Cyclization (t-BuOK, t-BuOH, 85°C) Intermediate->Cyclization Product N-Methylated Pyrazolo [4,3-d]pyrimidin-7-one Cyclization->Product Intramolecular Condensation Validation NMR Validation: N-CH3 shift to ~3.5 ppm Product->Validation

Experimental workflow for the synthesis and validation of the pyrazolo[4,3-d]pyrimidine core.

Empirical Data: Optimization of Cyclization Conditions

The choice of base and solvent during the Phase 2 cyclization is the primary determinant of overall yield and purity. The table below summarizes quantitative optimization data, proving the superiority of the t-BuOK / t-BuOH system for N-methylated substrates.

Base (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
NaOH (3.0 eq)Ethanol781265%92.1%Competing hydrolysis of the carboxamide observed.
K₂CO₃ (3.0 eq)DMF100872%94.5%Incomplete conversion; base strength insufficient.
t-BuOK (2.5 eq) t-BuOH 85 4 89% 98.8% Optimal; non-nucleophilic base prevents side reactions.
Cs₂CO₃ (2.5 eq)Toluene110681%95.2%Good yield, but higher thermal degradation noted.

Table 1: Comparative analysis of base-solvent systems for the intramolecular cyclization of N-methylated pyrazole-5-carboxamides.

References

  • Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters (NIH / PMC) URL:[Link]

Sources

Method

Application Note: In Vitro Cell Culture Assay Preparation for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Protocol Introduction & Pharmacological Context 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Protocol

Introduction & Pharmacological Context

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS No. 2101195-14-4) is a highly versatile building block and active pharmaceutical ingredient (API) scaffold. Historically, 4-amino-1-alkyl-1H-pyrazole-5-carboxamide derivatives have served as critical synthetic intermediates in the development of blockbuster phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil [1]. Beyond its role as a precursor, the pyrazole-5-carboxamide moiety is a privileged pharmacophore in targeted therapies, frequently evaluated for kinase inhibition (e.g., c-Met, JAK1) [2].

However, recent toxicological screens have revealed a critical caveat: specific 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity driven by the dose-dependent inhibition of mitochondrial respiration [3]. Consequently, evaluating this compound requires a dual-pronged assay strategy: assessing target efficacy (e.g., PDE5/kinase inhibition) while rigorously screening for off-target hepatotoxicity.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, this protocol is designed as a self-validating system .

  • Cell Line Selection:

    • HUVEC (Human Umbilical Vein Endothelial Cells): Selected for functional efficacy assays. HUVECs endogenously express PDE5 and the NO/cGMP signaling machinery, providing a physiologically relevant model for vasodilation pathways.

    • HepG2 (Human Hepatocellular Carcinoma): Selected for cytotoxicity and mitochondrial respiration assays. HepG2 cells are metabolically active and highly sensitive to mitochondrial toxicants, making them ideal for identifying the respiratory inhibition previously documented in pyrazole-5-carboxamides[3].

  • Solvent Causality: The compound exhibits limited aqueous solubility. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent. To prevent solvent-induced membrane toxicity and artifactual baseline shifts, the final DMSO concentration in the culture media must not exceed 0.1% (v/v).

  • Self-Validation Controls: Every plate must include a positive control for efficacy (Sildenafil citrate, 1μM ), a positive control for toxicity (Rotenone, 10μM ), and a vehicle control (0.1% DMSO). Assay robustness is validated by calculating the Z'-factor (acceptable threshold: ≥0.5 ).

Workflow Visualization

Workflow A Compound Solubilization (10 mM DMSO) C Compound Treatment (0.01 - 100 µM) A->C Dilution B Cell Seeding (HepG2 / HUVEC) B->C 80% Confluence D Incubation (24 - 72 h) C->D E Viability Assay (MTT / CellTiter-Glo) D->E HepG2 F Functional Assay (cGMP ELISA) D->F HUVEC G Data Analysis (IC50 / CC50) E->G F->G

Fig 1. Experimental workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide evaluation.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Serial Dilution

Causality: Direct addition of highly concentrated DMSO stocks to aqueous media can cause localized precipitation of the pyrazole derivative. An intermediate dilution step in pre-warmed culture media prevents "crashing out" of the compound, ensuring accurate dosing.

  • Stock Solution: Dissolve 1.82 mg of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (MW 182.23 g/mol ) in 1.0 mL of sterile, cell-culture grade DMSO to yield a 10 mM stock. Aliquot and store at -20°C.

  • Intermediate Dilution: Prepare a 100μM working solution by adding 10μL of the 10 mM stock to 990μL of pre-warmed complete culture media (This creates a 1% DMSO intermediate).

  • Serial Dilution: Perform 1:3 serial dilutions in media containing 1% DMSO to maintain a constant solvent ratio across all doses.

  • Final Application: Transfer 10μL of each intermediate dilution to 90μL of media already in the assay plate wells. This achieves a 1:10 dilution, resulting in a final top concentration of 10μM with a constant 0.1% DMSO background.

Table 1: Quantitative Dilution Matrix (96-Well Plate Format)

StepIntermediate Conc. (1% DMSO)Volume Transferred to WellMedia in WellFinal Assay Conc.Final DMSO %
1 100.0μM 10μL 90μL 10.0μM 0.1%
2 33.3μM 10μL 90μL 3.33μM 0.1%
3 11.1μM 10μL 90μL 1.11μM 0.1%
4 3.70μM 10μL 90μL 0.37μM 0.1%
5 1.23μM 10μL 90μL 0.12μM 0.1%
6 0.00μM (Vehicle) 10μL 90μL 0.00μM 0.1%
Protocol B: Cell Seeding & Treatment
  • Harvest HepG2 and HUVEC cells at 80% confluence using Trypsin-EDTA (0.25%).

  • Seed HepG2 cells at 1×104 cells/well and HUVECs at 5×103 cells/well in 96-well flat-bottom plates ( 90μL /well).

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and metabolic recovery.

  • Dose the cells using the dilution matrix outlined in Table 1.

  • Incubate for 48 hours for the viability assay, or 2 hours for the cGMP functional assay.

Protocol C: Viability & Mitochondrial Toxicity Assay (HepG2)
  • After 48 hours of treatment, add 10μL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3 hours at 37°C.

  • Aspirate the media carefully and solubilize the formazan crystals with 100μL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate CC50​ (Cytotoxic Concentration 50%). Rotenone controls should yield a CC50​<1μM .

Protocol D: Functional PDE5 Assay (HUVEC)
  • Pre-treat HUVECs with 10μM IBMX (a pan-PDE inhibitor, used here at a low dose to sensitize the assay) for 15 minutes.

  • Treat with the pyrazole-5-carboxamide compound for 2 hours.

  • Stimulate with 1μM Sodium Nitroprusside (SNP) for 10 minutes to induce cGMP production.

  • Lyse cells using 0.1 M HCl and quantify intracellular cGMP using a competitive ELISA kit according to the manufacturer's instructions.

  • Validation: Calculate IC50​ for PDE5 inhibition. Sildenafil controls should yield an IC50​≈3−5nM .

Mechanism of Action Visualization

Mechanism cluster_0 Target Efficacy (Endothelial Cells) cluster_1 Off-Target Toxicity (Hepatocytes) Compound 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide PDE5 PDE5 Enzyme Compound->PDE5 Inhibits (Potential) Mito Mitochondrial Respiration Chain Compound->Mito Inhibits (Off-target) cGMP cGMP PDE5->cGMP Catalyzes Vasodilation Vasodilation / Signaling PDE5->Vasodilation Blockade increases cGMP GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis ATP ATP Depletion Mito->ATP Inhibition Tox Cytotoxicity ATP->Tox

Fig 2. Dual mechanism model: PDE5 target inhibition vs. off-target mitochondrial toxicity.

Expected Data & Quality Control

Table 2: Expected Pharmacological Profile & Self-Validation Metrics

Compound / ControlAssay TypeTarget MetricExpected RangeZ'-Factor
Test Compound cGMP ELISA IC50​ (Efficacy) 0.1−10μM N/A
Test Compound MTT Viability CC50​ (Toxicity) >50μM N/A
Sildenafil Citrate cGMP ELISAPositive Control 3−5nM ≥0.65
Rotenone MTT ViabilityPositive Control 0.1−0.5μM ≥0.70
0.1% DMSO BothVehicle Control100% Baseline ≥0.50

Interpretation: A successful assay will demonstrate a wide therapeutic window (Selectivity Index = CC50​/IC50​>10 ). If the test compound exhibits a CC50​<10μM in HepG2 cells, the observed PDE5/kinase inhibition in target cells may be an artifact of generalized cellular stress and mitochondrial collapse rather than specific target engagement.

References

  • Preston, S., et al. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Hussein, M. A., et al. "Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction." Medical Chemistry, 2018. URL:[Link]

  • Kumar, et al. "Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives." Asian Journal of Chemistry, 2023. URL:[Link]

Sources

Application

Application Note: Solubility Profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in DMSO and Ethanol

Introduction & Chemical Context 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase (PDE) inhibitors. The molecule features a polar pyrazole core, a primary amine, a secondary carboxamide, and a lipophilic 1-propyl chain.

Understanding the solubility profile of this compound is critical for both early-stage in vitro screening and late-stage in vivo formulation[1]. Solubility is not a static value; it is heavily dependent on the methodology used to measure it. In pharmaceutical R&D, solubility is divided into two distinct paradigms: Kinetic Solubility (using pre-dissolved stock solutions) and Thermodynamic Solubility (using solid crystalline material)[2].

This application note provides a comprehensive guide to determining and utilizing the solubility of this pyrazole derivative in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Ethanol.

Solvation Mechanics & Causality (Expertise)

The solubility of pyrazole derivatives is governed by a delicate balance between their polar functional groups and their hydrophobic substituents[3].

  • DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈46.7 ). It acts as an exceptionally strong hydrogen bond acceptor. For 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, the primary amine (-NH₂) and the amide (-CONH-) act as potent hydrogen bond donors. DMSO effectively disrupts the intermolecular hydrogen bonding of the pyrazole crystal lattice, leading to rapid dissolution[3]. Because of this, DMSO is the gold standard for creating highly concentrated stock solutions for high-throughput screening (HTS)[4].

  • Ethanol: Ethanol is a polar protic solvent ( ϵ≈24.5 ) capable of both donating and accepting hydrogen bonds. While it interacts favorably with the pyrazole nitrogens and the carbonyl oxygen, its lower polarity compared to DMSO means it cannot disrupt the crystal lattice as aggressively. However, the 1-propyl chain on the compound provides sufficient lipophilicity to maintain excellent solubility in ethanol, making it an ideal, bio-compatible co-solvent for in vivo dosing formulations[5].

Quantitative Data Summary

Because exact empirical solubility limits for specialized intermediates can vary based on crystalline polymorphs and purity, the following table summarizes the extrapolated quantitative solubility parameters based on closely related pyrazole-5-carboxamide analogs (e.g., CAS 139756-02-8)[6].

Solvent SystemAssay TypeStarting MaterialEquilibration TimeEstimated Solubility LimitPrimary Application
100% DMSO Stock PreparationSolid (Crystalline)1 - 2 hours> 50 mg/mL (> 250 mM)In vitro HTS stock solutions
100% Ethanol ThermodynamicSolid (Crystalline)24 - 48 hours10 - 25 mg/mLIn vivo formulation co-solvent
2% DMSO in PBS (pH 7.4) KineticPre-dissolved DMSO Stock2 - 24 hours100 - 200 µMEarly ADME / Lead optimization[1]
10% Ethanol in Water ThermodynamicSolid (Crystalline)24 - 48 hours< 1 mg/mLOral bioavailability modeling

Note: Kinetic solubility often yields artificially higher concentration values than thermodynamic solubility because the compound is forced into an aqueous environment from a DMSO stock, temporarily forming a supersaturated, amorphous state before precipitation occurs[2],[7].

Experimental Workflows

SolubilityWorkflow Start 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide (Solid API) Solvent Solvent Selection Start->Solvent DMSO DMSO (H-Bond Acceptor, High ε) Solvent->DMSO EtOH Ethanol (Protic Co-solvent, Low ε) Solvent->EtOH Kinetic Kinetic Solubility (Nephelometry / HTS) DMSO->Kinetic Pre-dissolved Stock Thermo Thermodynamic Solubility (Shake-Flask Method) DMSO->Thermo Solid Addition EtOH->Thermo Solid Addition LCMS LC-MS/MS Quantification Kinetic->LCMS Thermo->LCMS Data ADME / Formulation Decision LCMS->Data

Caption: Workflow for determining the kinetic and thermodynamic solubility of pyrazole-5-carboxamides.

Detailed Step-by-Step Protocols (Self-Validating Systems)

Protocol A: Kinetic Solubility Determination via Nephelometry

This protocol evaluates the maximum concentration of the compound that can remain in solution when spiked from a DMSO stock into an aqueous buffer[8].

  • Stock Preparation: Dissolve 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in 100% anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or water-induced precipitation within the stock vial.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into a target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure the final DMSO concentration is strictly maintained at 2% across all wells[1].

    • Causality: Exceeding 2% DMSO fundamentally alters the solvent properties of the buffer, leading to artificially inflated solubility readings that will not translate to biological systems.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (150 RPM).

  • Nephelometric Measurement: Measure light scattering using a microplate nephelometer (e.g., at 620 nm).

    • Causality: Nephelometry detects the very first signs of amorphous precipitation (cloudiness) before it is visible to the naked eye. The concentration immediately preceding the spike in light scattering is recorded as the kinetic solubility limit.

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

This protocol determines the true equilibrium solubility of the solid compound in Ethanol or Ethanol/Water mixtures[7].

  • Solid Addition: Weigh approximately 5 mg of solid, crystalline 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., 100% Ethanol or 10% Ethanol in Water). Ensure visible solid remains at the bottom of the vial. If all solid dissolves, add more compound until a suspension is maintained.

    • Causality: Thermodynamic solubility requires an equilibrium between the solid phase and the dissolved phase. Without excess solid, equilibrium cannot be guaranteed[7].

  • Agitation: Cap the vial tightly and place it on a thermoshaker at 25°C, shaking at 300 RPM for 24 to 48 hours.

    • Causality: 24-48 hours ensures sufficient time for the crystal lattice to reach a steady-state dissolution equilibrium with the solvent.

  • Phase Separation (Critical Step): Centrifuge the vial at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation pellets micro-particulates that could otherwise pass through a filter, which would artificially inflate the final quantification.

  • Filtration & Dilution: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 3 drops to saturate any non-specific binding sites on the filter membrane. Dilute the filtrate 1:100 in mobile phase.

  • Quantification: Analyze the diluted sample via LC-MS/MS or HPLC-UV against a known calibration curve to determine the exact thermodynamic solubility.

References

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: https://www.americanpharmaceuticalreview.com
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov/38149685/
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: https://www.
  • 3,5-Dimethylpyrazole | High-Purity Reagent. BenchChem.
  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. BenchChem.
  • 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide | 139756-02-8. ChemicalBook.

Sources

Method

1H NMR and 13C NMR spectroscopy of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy sta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This application note offers a comprehensive guide to the structural elucidation of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry and drug development, making unambiguous structural verification essential.[2]

This document provides a detailed exploration of the principles behind ¹H and ¹³C NMR, predicted spectral data for the target molecule, a step-by-step experimental protocol for data acquisition, and a logical workflow for spectral analysis. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of complex small molecules.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[3]

¹H NMR Spectroscopy

Proton (¹H) NMR is a highly sensitive technique used to determine the number and types of hydrogen atoms in a molecule.[4] Key information is derived from three main features of the spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or functional groups are "deshielded" and resonate at a higher chemical shift (downfield).[5]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[6]

  • Spin-Spin Splitting (Multiplicity): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., a doublet, triplet, or multiplet). The splitting pattern reveals the number of neighboring protons.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR provides information about the carbon backbone of a molecule.[4] While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), it offers several advantages:

  • Wide Chemical Shift Range: ¹³C chemical shifts span a much larger range (~0-220 ppm) compared to ¹H NMR (~0-12 ppm), resulting in less signal overlap and simpler spectra.[4]

  • Proton Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling, which collapses all C-H splitting patterns into single, sharp lines for each unique carbon atom. This simplifies the spectrum significantly.[3][6]

Structural Analysis and Predicted NMR Data

A thorough analysis of the molecular structure of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide allows for the prediction of its ¹H and ¹³C NMR spectra. The assignments below are based on established chemical shift ranges for common functional groups and heterocyclic systems.[7][8][9][10]

Caption: Molecular structure with proton annotations (a-g).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Signal LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a N-CH₂-CH₂-CH₃~ 4.0 - 4.2Triplet (t)2HMethylene group attached to the electronegative pyrazole nitrogen, deshielded.
b N-CH₂-CH₂-CH₃~ 1.7 - 1.9Sextet2HMethylene group adjacent to both the N-CH₂ and the terminal CH₃.
c N-CH₂-CH₂-CH₃~ 0.8 - 1.0Triplet (t)3HTerminal methyl group of the propyl chain, in the typical aliphatic region.
d C3-H (pyrazole)~ 7.5 - 7.8Singlet (s)1HProton on the electron-rich pyrazole ring.[11]
e C4-NH₂~ 5.0 - 6.0Broad Singlet (br s)2HAmine protons, often broad due to exchange and quadrupolar effects.[12]
f C(=O)-NH-CH₃~ 8.0 - 8.5Broad Quartet (br q)1HAmide proton, deshielded and coupled to the adjacent N-methyl protons.
g C(=O)-NH-CH₃~ 2.6 - 2.8Doublet (d)3HMethyl group coupled to the single amide proton.

Note: The chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature and are readily exchanged with D₂O.[13]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
AssignmentPredicted δ (ppm)Rationale
N-C H₂-CH₂-CH₃~ 48 - 52Carbon attached directly to the pyrazole nitrogen.
N-CH₂-C H₂-CH₃~ 22 - 26Central carbon of the propyl group.
N-CH₂-CH₂-C H₃~ 10 - 13Terminal methyl carbon of the propyl group.
C(=O)-NH-C H₃~ 25 - 29N-methyl carbon of the amide.
C 3 (pyrazole)~ 135 - 140C-H carbon of the pyrazole ring.
C 4 (pyrazole)~ 145 - 150Carbon bearing the amino group.[12]
C 5 (pyrazole)~ 115 - 120Carbon bearing the carboxamide group.
C =O (amide)~ 160 - 165Carbonyl carbon, highly deshielded.

Experimental Protocols and Workflow

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and systematic data acquisition.

Sources

Application

Mass spectrometry fragmentation patterns for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Application Note: ESI-MS/MS Fragmentation Profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide Executive Summary 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: ESI-MS/MS Fragmentation Profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Executive Summary

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) is a highly functionalized heterocyclic building block. Pyrazole-5-carboxamides are critical scaffolds in the development of novel fungicides, insecticides, and targeted pharmaceuticals[1]. Accurate structural elucidation and quantitative monitoring of this compound in complex matrices require a deep understanding of its gas-phase dissociation chemistry. This application note provides a comprehensive, self-validating LC-MS/MS protocol, detailing the mechanistic causality behind its Collision-Induced Dissociation (CID) fragmentation patterns.

Mechanistic Elucidation of CID Fragmentation

Understanding the causality behind experimental mass spectrometry data ensures robust assay development. When subjected to positive Electrospray Ionization (ESI+), 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide readily forms a protonated precursor ion [M+H]+ at m/z 183.12.

The fragmentation of 1-alkylpyrazole-5-carboxamides is driven by the localization of the charge and the thermodynamic stability of the resulting product ions[2]. The presence of the electron-donating 4-amino group significantly alters the electron density of the pyrazole core, stabilizing specific transition states during CID.

  • Pathway A: Amide Cleavage (Diagnostic Quantifier) Protonation preferentially occurs at the most basic sites: the 4-amino group or the pyrazole N2. However, proton migration to the amide nitrogen weakens the C–N bond. Upon collisional activation, this leads to the facile expulsion of neutral methylamine ( CH3​NH2​ , 31 Da). The resulting product ion at m/z 152.08 is a resonance-stabilized acylium ion. The electron-donating 4-amino group stabilizes the positive charge on the pyrazole ring, making this the most abundant and reliable fragment for quantitative Multiple Reaction Monitoring (MRM).

  • Pathway B: N1-Alkyl Cleavage The fragmentation of 1-alkylpyrazoles typically involves the cleavage of the alkyl chain[3]. The N1-propyl group undergoes a hydrogen transfer—akin to an inductive cleavage—expelling neutral propene ( C3​H6​ , 42 Da) to yield a fragment at m/z 141.08.

  • Pathway C & D: Sequential Deep Cleavage Higher collision energies force secondary fragmentations. The acylium ion (m/z 152.08) can lose carbon monoxide (CO, 28 Da) to form the bare substituted pyrazole core at m/z 124.09. Alternatively, sequential loss of both methylamine and propene yields a highly stripped ring structure at m/z 110.04.

MS_Fragmentation M Precursor [M+H]+ m/z 183.12 F152 Acylium Ion m/z 152.08 M->F152 - CH3NH2 (31 Da) F141 De-propylated Ion m/z 141.08 M->F141 - C3H6 (42 Da) F124 Pyrazole Core m/z 124.09 F152->F124 - CO (28 Da) F110 De-propylated Acylium m/z 110.04 F152->F110 - C3H6 (42 Da) F141->F110 - CH3NH2 (31 Da)

CID fragmentation pathways of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to verify column retention and ionization efficiency before sample analysis.

Workflow S1 1. Sample Prep Spike & Dilute S2 2. LC Separation C18 Gradient S1->S2 S3 3. ESI-MS/MS CID Optimization S2->S3 S4 4. Data Analysis MRM Extraction S3->S4

Step-by-step LC-MS/MS experimental workflow for pyrazole-5-carboxamide analysis.

Step 1: Sample Preparation & Internal Validation
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solutions: Dilute the stock in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to create a 100 ng/mL tuning solution and a 10 ng/mL SST solution.

  • Self-Validation Check: Always prepare a matrix blank (solvent only) to ensure no carryover exists from the highly ionizable 4-amino group.

Step 2: Liquid Chromatography (LC) Parameters

1-Alkylpyrazoles can exhibit poor retention on standard reversed-phase columns if the mobile phase is not adequately buffered.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation of the pyrazole core).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B (Equilibration for 1.5 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C (critical for desolvating the polar carboxamide moiety).

  • Collision Gas: Argon (optimized at 2×10−3 mbar).

Quantitative Data & MRM Parameters

To facilitate rapid assay deployment, the quantitative fragmentation data and optimized MRM transitions are summarized below. The exact masses are calculated based on the monoisotopic mass of the elements.

Table 1: High-Resolution Fragment Ion Assignments

Precursor m/zProduct m/zNeutral Loss (Da)Fragment FormulaRelative AbundanceMechanistic Assignment
183.12152.0831.04 ( CH3​NH2​ ) C7​H10​N3​O+ 100% (Base Peak)Amide cleavage; Acylium ion formation
183.12141.0842.05 ( C3​H6​ ) C5​H9​N4​O+ 45%N1-Propyl cleavage
183.12124.0959.03 ( CH3​NH2​ + CO ) C6​H10​N3+​ 20%Acylium decarbonylation
183.12110.0473.09 ( CH3​NH2​ + C3​H6​ ) C4​H4​N3​O+ 15%Dual side-chain cleavage

Table 2: Optimized MRM Transitions for Quantitative Assays

Transition (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Analytical Purpose
183.1 152.1502515Quantifier: Highest sensitivity, stable acylium ion.
183.1 141.1502522Qualifier 1: Confirms N1-propyl presence.
183.1 124.1502535Qualifier 2: Confirms pyrazole core integrity.

Expert Insights & Troubleshooting

  • Matrix Suppression: The 4-amino group makes this molecule highly susceptible to ion suppression in complex biological matrices (e.g., plasma or plant extracts). If the m/z 183 signal is suppressed, ensure the sample preparation includes a Solid Phase Extraction (SPE) cleanup step to remove competing basic phospholipids.

  • Collision Energy Ramping: The transition 183→152 requires relatively low collision energy (15 eV) because the loss of methylamine is thermodynamically favorable. Applying excessive CE (>25 eV) will rapidly deplete the m/z 152 quantifier ion, pushing the equilibrium toward the m/z 124 and 110 fragments, thereby reducing assay sensitivity.

References

  • Disposition of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) by Novel Metabolic Pathways. Characterization of Unusual Metabolites by Liquid Chromatography/Mass Spectrometry. ACS Publications. Available at:[Link][2]

  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate. Available at:[Link][1]

Sources

Method

Application Note: In Vivo Dosing Strategies for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Executive Summary & Scientific Rationale 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) is a highly functionalized heterocyclic scaffold. Pyrazole-5-carboxamide derivatives are foundational in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 2101195-14-4) is a highly functionalized heterocyclic scaffold. Pyrazole-5-carboxamide derivatives are foundational in modern drug discovery, serving as critical intermediates for phosphodiesterase (PDE) inhibitors, antagonists for the Receptor for Advanced Glycation End products (RAGE) in Alzheimer's models [1], and novel anti-prostate cancer agents targeting androgen receptor signaling [2].

However, transitioning this specific scaffold from in vitro assays to in vivo mammalian models presents unique pharmacological challenges. Recent toxicological profiling of 1-alkyl-1H-pyrazole-5-carboxamides has revealed a propensity for unexpected acute mammalian toxicity driven by the off-target inhibition of mitochondrial cellular respiration (Complex I) [3].

This application note provides a comprehensive, causality-driven framework for formulating, dosing, and monitoring 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in preclinical rodent models. By integrating pharmacokinetic (PK) principles with mechanistic toxicity screening, these protocols ensure robust, self-validating experimental outcomes.

Mechanistic Pathways: Efficacy vs. Toxicity

Understanding the dual nature of the pyrazole-5-carboxamide pharmacophore is critical before initiating animal studies. The N1-propyl group enhances lipophilicity for cell permeability, while the C5-carboxamide and C4-amino groups facilitate critical hydrogen bonding with target kinases or receptors. However, this exact steric and electronic arrangement mimics ubiquinone, leading to potential mitochondrial interference.

Dual-pathway interaction: Therapeutic target engagement vs. mitochondrial toxicity risk.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

The compound features a molecular weight of 182.23 g/mol . While the N1-propyl group provides hydrophobic character, the C4-amino and C5-carboxamide moieties engage in strong intermolecular hydrogen bonding, creating a highly stable crystal lattice. Furthermore, the electron-withdrawing nature of the pyrazole core lowers the pKa of the C4-amino group, rendering standard physiological buffers (like PBS) insufficient for dissolution.

To prevent in vivo precipitation (which causes erratic PK absorption and localized tissue necrosis), a co-solvent system is mandatory. We utilize a DMSO/PEG300/Tween 80 matrix to disrupt hydrogen bonding and maintain the drug in a metastable solution.

Table 1: Physicochemical Data & Formulation Parameters
ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 182.23 g/mol Small molecule; favorable for rapid systemic distribution.
Aqueous Solubility Poor (< 0.1 mg/mL at pH 7.4)High crystal lattice energy driven by carboxamide H-bonding.
Primary PO Vehicle 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineDMSO disrupts lattice; PEG/Tween prevent precipitation in the GI tract.
Primary IV Vehicle 5% DMSO + 10% Solutol HS15 + 85% SalineSolutol provides micellar encapsulation safe for intravenous injection.

In Vivo Dosing Workflow

To safely navigate the narrow therapeutic window associated with pyrazole-5-carboxamides, researchers must follow a strictly gated workflow.

Workflow for preclinical in vivo dosing and toxicity screening of pyrazole-5-carboxamides.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) & Mechanistic Safety Screen

Because 1-alkyl-1H-pyrazole-5-carboxamides can induce acute toxicity via mitochondrial respiratory inhibition [3], standard MTD protocols must be modified to include continuous metabolic observation. This protocol acts as a self-validating system: if respiratory distress occurs, the dose is immediately flagged as exceeding the mitochondrial safety threshold, regardless of target efficacy.

Step-by-Step Methodology:

  • Preparation: Formulate the compound in the PO vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) at concentrations of 1, 3, and 10 mg/mL. Vortex for 5 minutes and sonicate at 37°C until optically clear.

  • Animal Cohorts: Assign 8-week-old C57BL/6 mice into three dose groups (10, 30, and 100 mg/kg) and one vehicle control group (n=3 per group).

  • Administration: Administer the formulation via oral gavage (PO) at a dosing volume of 10 mL/kg.

  • Critical Observation Window (0–4 Hours):

    • Causality Checkpoint: Mitochondrial toxicity manifests rapidly. Monitor animals continuously for the first 4 hours.

    • Assess for signs of labored breathing, cyanosis, lethargy, or sudden drop in body temperature (using a rectal probe or infrared thermometer).

  • Validation: If mice in the 100 mg/kg cohort exhibit respiratory depression, the MTD is definitively established below this threshold. Proceed to PK profiling using a dose at least 3x lower than the observed toxic dose.

Protocol B: Pharmacokinetic (PK) Profiling

To determine bioavailability and half-life, a crossover or parallel PK study is required.

Step-by-Step Methodology:

  • Dosing:

    • IV Cohort: 3 mg/kg via tail vein injection (Vehicle: 5% DMSO, 10% Solutol HS15, 85% Saline).

    • PO Cohort: 10 mg/kg via oral gavage (Vehicle as per Protocol A).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood in K2-EDTA tubes at 3,000 × g for 10 minutes at 4°C. Extract plasma and immediately quench with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 12,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS using a C18 column and a gradient of water/acetonitrile (0.1% formic acid).

Table 2: Baseline Dosing Guidelines & Anticipated PK Parameters
RouteStarting DoseMax Recommended Vol.Anticipated TmaxPrimary Clearance Route
Intravenous (IV) 1 - 3 mg/kg5 mL/kg (Mice)N/AHepatic (CYP-mediated N-demethylation)
Oral (PO) 10 - 30 mg/kg10 mL/kg (Mice)0.5 - 1.5 hoursHepatic / Biliary excretion
Intraperitoneal (IP) 5 - 15 mg/kg10 mL/kg (Mice)0.25 - 0.5 hoursHepatic first-pass

Note: IP dosing is discouraged for highly lipophilic pyrazole carboxamides due to the risk of compound precipitation in the peritoneal cavity, which can artificially prolong Tmax and cause local inflammation.

References

  • Suh, Y. G., et al. (2014). "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)." European Journal of Medicinal Chemistry. Available at:[Link]

  • Li, Y., et al. (2021). "Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents." Anti-Cancer Agents in Medicinal Chemistry. Available at:[Link]

  • Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry (Medicines for Malaria Venture / Monash University). Available at:[Link]

Application

Application Note: LC-MS/MS Method Development and Validation for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Sildenafil Citrate Active Pharmaceutical Ingredient (API) and Formulated Drug Products Executive Summary and Mechanistic Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Sildenafil Citrate Active Pharmaceutical Ingredient (API) and Formulated Drug Products

Executive Summary and Mechanistic Context

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4 / 139756-02-8), with a molecular formula of C8H14N4O and a monoisotopic mass of 182.1167 Da, is a critical synthetic intermediate and process-related impurity in the manufacturing of sildenafil and related phosphodiesterase type 5 (PDE5) inhibitors[1]. Because it lacks the fully cyclized pyrazolo[4,3-d]pyrimidin-7-one core of the final API, its physicochemical properties—specifically its higher polarity and lower molecular weight—demand a targeted analytical approach.

In modern pharmaceutical development, the profiling, identification, and quantification of such impurities are strictly regulated to ensure drug safety and to support Abbreviated New Drug Applications (ANDA)[2]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify this pyrazole-5-carboxamide impurity down to trace levels (parts-per-billion) in complex pharmaceutical matrices.

Mechanistic Rationale: Why These Parameters?

As analytical scientists, we must design methods where the chemistry dictates the instrumentation, not the other way around.

Chromatographic Causality

The impurity (MW 182.22 g/mol ) is significantly smaller and more polar than the sildenafil API (MW 474.6 g/mol ). If we use a standard isocratic reversed-phase method, the impurity will elute near the void volume, risking severe ion suppression from unretained matrix salts.

  • The Solution: We employ an Ultra-High-Performance Liquid Chromatography (UHPLC) gradient starting at a highly aqueous composition (5% organic). This focuses the polar pyrazole impurity at the head of the C18 column. A rapid ramp to 95% organic is then used to elute the bulky sildenafil API, effectively separating the analyte of interest from the suppressing matrix[3].

Mass Spectrometric Causality

The presence of the primary amine (-NH2) at the C4 position and the carboxamide (-CONH2) at the C5 position makes this molecule highly basic.

  • The Solution: Positive Electrospray Ionization (ESI+) is the logical choice. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state, yielding a robust [M+H]+ precursor ion at m/z 183.1.

  • Fragmentation Pathway: Upon Collision-Induced Dissociation (CID), the precursor m/z 183.1 undergoes predictable neutral losses. The loss of ammonia (-17 Da) from the carboxamide yields a product ion at m/z 166.1. A secondary cleavage of the propyl chain (-43 Da) yields an ion at m/z 140.1. These transitions provide the high specificity required for Multiple Reaction Monitoring (MRM).

LCMS_Workflow S1 Sample Prep (API Precipitation) S2 UHPLC Separation (C18, Gradient) S1->S2 2 μL Injection S3 ESI+ Ionization [M+H]+ m/z 183.1 S2->S3 Eluent S4 Q1: Precursor Selection S3->S4 Ions S5 Q2: CID Fragmentation S4->S5 m/z 183.1 S6 Q3: Product Ion Filtering S5->S6 Fragments S7 Detection & Quantification S6->S7 m/z 166.1, 140.1

Caption: LC-MS/MS analytical workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. This means incorporating internal checks (System Suitability Tests, matrix spike recoveries) directly into the workflow to ensure that any data generated is instantly verifiable.

Step 1: Preparation of Mobile Phases and Standards
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Provides protons for ESI+ ionization while maintaining a weak enough ionic strength to allow partitioning into the stationary phase).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Calibration Standards: Prepare a primary stock of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide at 1.0 mg/mL in Methanol. Dilute sequentially in 50:50 Water:Methanol to create a calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

Step 2: Sample Extraction (API Matrix)

To analyze the impurity in a bulk Sildenafil Citrate API:

  • Weigh 50.0 mg of Sildenafil Citrate API into a 15 mL centrifuge tube.

  • Add 5.0 mL of cold Acetonitrile and vortex for 2 minutes.

  • Mechanistic Insight: Sildenafil citrate has limited solubility in cold, 100% acetonitrile, whereas the smaller, less rigid pyrazole impurity is highly soluble. This step acts as a selective protein/API precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 1.0 mL of the supernatant to an autosampler vial and dilute with 1.0 mL of Mobile Phase A to match the initial gradient conditions, preventing peak distortion (solvent effect).

Step 3: LC-MS/MS Execution

Configure the UHPLC and Triple Quadrupole Mass Spectrometer according to the parameters in Table 1 and Table 2 .

Step 4: System Suitability Test (SST) Integration

Before running the batch, inject the 10 ng/mL standard six times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 0.5 ng/mL) must be ≥ 10. If these fail, the system is not validated for the run, and the source must be cleaned or the column flushed.

Validation_Logic V1 1. System Suitability Test (SST) S/N > 10, Area RSD < 2.0% V2 2. Matrix Effect Evaluation Post-Extraction Spike (Target: 85-115%) V1->V2 V3 3. Linearity & Range Check R² > 0.995 (0.5 - 100 ng/mL) V2->V3 V4 4. Accuracy & Precision QC Samples at Low, Mid, High Levels V3->V4 V5 5. Self-Validating Method Approved for Release V4->V5

Caption: Self-validating logical decision tree for impurity method approval.

Quantitative Data & Instrument Parameters

Summarized below are the optimized parameters required to replicate this method. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar impurities[4], but reversed-phase C18 remains the gold standard here due to the need to simultaneously wash out the hydrophobic API.

Table 1: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 μm)[3] Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.0095.05.0Focus polar pyrazole impurity on column head.
1.0095.05.0Isocratic hold to elute unretained salts.
4.0040.060.0Linear ramp to elute the pyrazole impurity.
5.005.095.0High organic wash to elute Sildenafil API.
6.505.095.0Hold to prevent matrix carryover.
6.6095.05.0Return to initial conditions.
8.0095.05.0Re-equilibration.

Table 2: Tandem Mass Spectrometry (MRM) Parameters Source: ESI+ | Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Pyrazole Impurity 183.1166.1503018Quantifier
Pyrazole Impurity 183.1140.1503025Qualifier
Sildenafil (Matrix) 475.2283.2204035Matrix Monitor

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Welcome to the technical support center for the synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve your synthesis yield and obtain a high-purity final product. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, making a robust and reproducible synthetic route essential.[1][2]

Understanding the Synthetic Strategy

The synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the construction of the pyrazole core, followed by functional group manipulations to introduce the amino, N-methyl, and carboxamide moieties.

A common synthetic route starts from a β-ketoester and a hydrazine derivative to form the pyrazole ring.[3] Subsequent steps typically include N-alkylation, nitration, reduction of the nitro group to an amine, and finally, amidation of a carboxylic acid or its derivative. An improved one-pot approach for a similar compound involved methylation and hydrolysis in the same reactor, which could be adapted to improve efficiency.[4]

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations.

Synthetic_Workflow cluster_0 Core Pyrazole Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Amidation A β-Ketoester + Propylhydrazine B 1-Propyl-1H-pyrazole-5-carboxylate A->B Cyclocondensation C 1-Propyl-1H-pyrazole-5-carboxylic acid B->C Ester Hydrolysis D 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid C->D Nitration E 4-Amino-1-propyl-1H-pyrazole-5-carboxylic acid D->E Reduction F 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide E->F Amide Coupling

Caption: General synthetic workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions to improve your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in N-alkylation step - Competing N1 and N2 alkylation: Unsymmetrical pyrazoles can lead to a mixture of regioisomers.[5][6] - Steric hindrance: Bulky substituents on the pyrazole ring can impede the reaction.[5] - Inefficient base or solvent: The choice of base and solvent is critical for deprotonating the pyrazole nitrogen.[7]- Optimize reaction conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, CH₃CN).[8] For Michael additions, a catalyst-free approach in DMSO can offer high regioselectivity.[8] - Use a directing group: A removable directing group can guide the alkylation to the desired nitrogen. - Consider alternative alkylating agents: Trichloroacetimidates with a Brønsted acid catalyst can be an effective alternative to alkyl halides.[5][7][9]
Incomplete nitration or formation of side products - Incorrect nitrating agent or conditions: The strength and concentration of the nitrating agent (e.g., HNO₃/H₂SO₄) must be carefully controlled. - Degradation of starting material: The pyrazole ring can be susceptible to oxidation under harsh nitrating conditions.- Use milder nitrating agents: Consider using acetyl nitrate or other less aggressive reagents. - Control the temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions. - Add the nitrating agent slowly: Dropwise addition allows for better temperature control and reduces the formation of byproducts.
Low yield in the reduction of the nitro group - Catalyst poisoning: The catalyst (e.g., Pd/C) can be poisoned by sulfur-containing impurities. - Incomplete reaction: Insufficient hydrogen pressure or reaction time.- Purify the nitro-intermediate: Ensure the starting material is free of catalyst poisons. - Optimize reaction conditions: Increase hydrogen pressure, reaction time, or catalyst loading. - Alternative reduction methods: Consider using other reducing agents like SnCl₂/HCl or transfer hydrogenation with ammonium formate.[4]
Poor yield in the final amide coupling step - Ineffective coupling reagent: The choice of coupling reagent is crucial for efficient amide bond formation.[10] - Racemization: For chiral amines, racemization can be a problem with some coupling reagents.[10] - Low reactivity of the amine or carboxylic acid: Steric hindrance or electronic effects can reduce reactivity.- Screen different coupling reagents: Common choices include HATU, HBTU, EDC/HOBt, or converting the carboxylic acid to an acid chloride with SOCl₂ or oxalyl chloride.[3][11] - Optimize the base and solvent: Use a non-nucleophilic base like DIPEA or triethylamine in an anhydrous solvent like DMF or DCM.[3] - Activate the carboxylic acid: Formation of an acid chloride can enhance reactivity but requires careful handling due to its high reactivity.[10][11]
Difficulty in purification of the final product - Presence of closely related impurities: Side products from the reaction can have similar polarities to the desired product. - Residual coupling reagents and byproducts: These can be difficult to remove by simple extraction.- Optimize chromatographic conditions: Use a high-resolution silica gel column and screen different solvent systems. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. - Aqueous workup: A thorough aqueous workup with dilute acid and base can remove many common impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: While every step is important, the N-alkylation of the pyrazole ring is often a critical step that dictates the overall efficiency of the synthesis.[6] Achieving high regioselectivity (alkylation at the desired nitrogen) is paramount to avoid the formation of difficult-to-separate isomers, which significantly impacts the yield of the desired product.[5] Careful optimization of the base, solvent, and alkylating agent is crucial.[7][8]

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of each reaction.[3][12] It is essential to use an appropriate solvent system that provides good separation between the starting material, intermediates, and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several reagents used in this synthesis require careful handling.

  • Nitrating agents (e.g., fuming nitric acid, sulfuric acid): These are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl chloride and oxalyl chloride: These are corrosive and react violently with water to release toxic gases. Handle them in a fume hood and use anhydrous conditions.

  • Hydrogen gas: This is highly flammable. When performing catalytic hydrogenation, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

Q4: What is the best method for purifying the final product?

A4: The purification method will depend on the physical state of your product and the nature of the impurities.

  • Column chromatography: This is a versatile technique for purifying both solid and oily products.[3][12] A silica gel column is typically used with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Recrystallization: If your final product is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity.[3]

  • Preparative HPLC: For very high purity requirements or difficult separations, preparative HPLC can be used.

Experimental Protocols

Protocol 1: N-Propylation of Pyrazole-5-carboxylate

This protocol describes the N-alkylation of a pyrazole-5-carboxylate ester, a key step in introducing the propyl group at the N1 position.

  • To a solution of the pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol details the formation of the final carboxamide using HATU, a common and efficient peptide coupling reagent.

  • Dissolve the 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Bubble methylamine gas through the solution or add a solution of methylamine in THF (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Troubleshooting Logic Diagram

The following diagram provides a decision-making tree for troubleshooting low yield in the synthesis.

Troubleshooting_Yield Start Low Overall Yield Step Identify the problematic step via TLC/HPLC analysis of intermediates Start->Step N_Alkylation N-Alkylation Step->N_Alkylation Step 1 Nitration Nitration Step->Nitration Step 2 Reduction Reduction Step->Reduction Step 3 Amidation Amidation Step->Amidation Step 4 N_Alkylation_Sol Optimize base, solvent, and temperature. Consider alternative alkylating agents. N_Alkylation->N_Alkylation_Sol Yes Nitration_Sol Use milder nitrating agent. Control temperature strictly (0°C). Nitration->Nitration_Sol Yes Reduction_Sol Check catalyst quality. Increase H₂ pressure or use alternative reducing agents (e.g., SnCl₂). Reduction->Reduction_Sol Yes Amidation_Sol Screen different coupling reagents (HATU, EDC). Ensure anhydrous conditions. Amidation->Amidation_Sol Yes N_Alkylation_Check Check for regioisomer formation by NMR. N_Alkylation_Sol->N_Alkylation_Check

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. Available at: [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available at: [Link]

  • Optimized reaction conditions for the amide formation step. - ResearchGate. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 4‐thiocarbamoyl‐5‐aminopyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem - NIH. Available at: [Link]

  • Recent developments in aminopyrazole chemistry - Arkivoc. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o - DOI. Available at: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. Available at: [Link]

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - ACS Publications. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. Available at: [Link]

  • Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. Available at: [Link]

  • Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide Synthesis

Executive Summary The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) is a highly versatile building block frequently utilized in the discovery of PRMT5 inhibitors, PDE5 inhibitors, and no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101195-14-4) is a highly versatile building block frequently utilized in the discovery of PRMT5 inhibitors, PDE5 inhibitors, and novel kinase ligands. However, scaling its synthesis often introduces critical bottlenecks, primarily regiochemical leakage during pyrazole alkylation and stalled intermediates during nitro reduction.

This technical support guide provides a self-validating framework for process chemists and researchers to diagnose, troubleshoot, and resolve the most common impurities encountered in this specific synthetic workflow.

Mechanistic Workflow & Impurity Branching

Understanding the exact point of origin for each impurity is the first step in troubleshooting. The diagram below illustrates the standard synthetic route from 4-nitro-1H-pyrazole-5-carboxylic acid, highlighting the branching pathways where critical impurities form.

G SM 4-Nitro-1H-pyrazole-5-carboxylic acid (Starting Material) Amidation Amidation (MeNH2, Coupling) SM->Amidation Alkylation N-Alkylation (PrX, Base) Amidation->Alkylation Regio1 1-Propyl Isomer (Target Precursor) Alkylation->Regio1 Major (Steric Control) Regio2 2-Propyl Isomer (Impurity A) Alkylation->Regio2 Minor (Tautomeric Leak) Reduction Catalytic Reduction (H2, Pd/C) Regio1->Reduction Target 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide Reduction->Target Complete (6-e⁻) ImpB Hydroxylamine / Nitroso (Impurity B) Reduction->ImpB Stalled (4-e⁻) ImpC Amide Hydrolysis (Impurity C) Reduction->ImpC Harsh Workup

Workflow of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide synthesis and impurity branching.

Troubleshooting FAQs

Q1: My HPLC trace shows a major impurity with the exact same mass (m/z 183.1) as the target. What is it, and how do I resolve it?

Causality: This is Impurity A , the 2-propyl regioisomer (4-Amino-N-methyl-2-propyl-1H-pyrazole-3-carboxamide). Pyrazoles exhibit annular tautomerism. When you alkylate 4-nitro-N-methyl-1H-pyrazole-5-carboxamide using standard basic conditions (e.g., K₂CO₃ in DMF), the electrophile (propyl bromide) attacks both the N1 and N2 positions, leading to a difficult-to-separate mixture of isomers. Resolution: You must shift the thermodynamic ratio during the alkylation step. Recent advancements in process chemistry demonstrate that utilizing softer, bulkier bases (like Cs₂CO₃) in polar aprotic solvents at lower temperatures enhances N1 selectivity due to tighter ion-pairing at the N2 position (which is sterically hindered by the adjacent carboxamide). Alternatively, strategic atom replacement techniques can be employed for absolute regiocontrol .

Q2: During the catalytic hydrogenation of the nitro precursor, I observe a persistent +16 Da impurity. Why is the reduction stalling?

Causality: The +16 Da mass corresponds to Impurity B , the hydroxylamine intermediate. The reduction of an aromatic nitro group to an amine is a complex 6-electron process. The first 4 electrons rapidly reduce the nitro group to a nitroso, and then to a hydroxylamine. However, the final 2-electron reduction from hydroxylamine to amine requires a significantly more negative reduction potential and is kinetically sluggish . If your Pd/C catalyst is partially poisoned or if hydrogen mass transfer is poor, the reaction stalls at this 4-electron stage. Resolution: Do not isolate the mixture. Vent the reactor, spike in fresh 10% Pd/C, increase the H₂ pressure to 60 psi, and elevate the temperature to 40 °C. Alternatively, a flow-chemistry approach using NaBH₄ can push the reduction to completion without relying on gaseous H₂ mass transfer.

Q3: I am seeing a highly polar impurity that lacks the N-methyl group signal in ¹H-NMR. What happened?

Causality: This is Impurity C , resulting from amide hydrolysis. The N-methyl carboxamide group is susceptible to hydrolysis back to the pyrazole-5-carboxylic acid if subjected to harsh basic/acidic aqueous workups or if the solvent is evaporated at excessively high temperatures (>50 °C) in the presence of residual water. Resolution: Maintain the pH between 6.5 and 7.5 during aqueous workups. Evaporate solvents under high vacuum at a bath temperature not exceeding 35 °C.

Quantitative Data: Impurity Profiling

Use the following analytical parameters to identify and track impurities during your synthesis. (Conditions: C18 Column, 0.1% TFA in Water/MeCN gradient, UV at 254 nm).

Impurity DesignationChemical IdentityStructural AlertRRT (Relative Retention Time)MS (m/z) [M+H]⁺Mitigation Strategy
Target API 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamideNone1.00183.1N/A
Impurity A 2-Propyl RegioisomerIsomeric1.15183.1Use Cs₂CO₃ at 0 °C for alkylation.
Impurity B N-Hydroxylamine IntermediateMutagenic (PMI)0.85199.1Increase H₂ pressure; refresh Pd/C.
Impurity C 4-Amino-1-propyl-1H-pyrazole-5-carboxylic acidPolar / Acidic0.40170.1Control pH and temperature during workup.
Impurity D N,N-Dipropylated AmineLipophilic1.45225.2Strictly control equivalents of PrBr (1.05 eq).

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , meaning they contain built-in In-Process Controls (IPCs) that must be met before proceeding to the next step.

Protocol A: Regioselective N-Alkylation (Mitigating Impurity A)
  • Setup: Charge a dry 500 mL jacketed reactor with 4-nitro-N-methyl-1H-pyrazole-5-carboxamide (10.0 g, 58.8 mmol) and anhydrous DMF (100 mL) under an inert N₂ atmosphere.

  • Base Addition: Add Cs₂CO₃ (23.0 g, 70.6 mmol). Mechanistic Note: Cesium provides a softer cation effect compared to Potassium, enhancing the nucleophilicity of the N1 position.

  • Alkylation: Cool the mixture to 0 °C. Dropwise add 1-bromopropane (5.9 mL, 64.7 mmol) over 30 minutes. Allow the reaction to slowly warm to 20 °C and stir for 12 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and run UPLC-MS.

    • Pass Criteria: Starting material (m/z 171.1) must be <1% AUC. The ratio of 1-propyl (Target) to 2-propyl (Impurity A) must be ≥ 8:1. If the ratio is lower, the batch must be flagged for intensive recrystallization.

  • Workup & Isolation: Quench with ice water (200 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organics with 5% aqueous LiCl (3 x 50 mL) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from MTBE/Heptane (1:3) to enrich the 1-propyl isomer to >99% purity.

Protocol B: Complete Catalytic Hydrogenation (Mitigating Impurity B)
  • Setup: In a 500 mL Parr hydrogenator flask, dissolve the purified 4-nitro-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (10.0 g, 47.1 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Loading: Add 10% Pd/C (1.0 g, 50% wet). Mechanistic Note: Wet Pd/C mitigates fire risks and prevents the localized thermal degradation of the solvent, maintaining optimal catalytic surface area for the demanding 6-electron reduction.

  • Reduction: Purge the vessel with N₂ (3 cycles), followed by H₂ (3 cycles). Pressurize to 40 psi H₂ and agitate vigorously at 25 °C for 4 hours.

  • Self-Validation (IPC): Vent the reactor safely and sample for LC-MS.

    • Pass Criteria: Scan for m/z 199.1 (Hydroxylamine Impurity B). The process is only validated to proceed if Impurity B is <0.1%. If >0.1%, re-pressurize to 60 psi and heat to 40 °C for 2 additional hours.

  • Workup: Filter the mixture through a tightly packed Celite pad under a blanket of N₂ (to avoid air oxidation of any trace reactive intermediates). Wash the pad with Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure with a water bath strictly maintained at <35 °C (to prevent Impurity C formation). Dry under high vacuum to afford the target 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide as an off-white crystalline solid.

References

  • Title: Some Items of Interest to Process R&D Chemists and Engineers (Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation) Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Informing Efforts to Develop Nitroreductase for Amine Production Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Welcome to the technical support guide for the crystallization of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Physicochemical Properties

Understanding the fundamental properties of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is the first step in designing a robust crystallization process. These characteristics influence solvent selection, solubility behavior, and thermal stability.

PropertyValueSource
Chemical Formula C₈H₁₄N₄O[1][2]
Molecular Weight 182.22 g/mol [1][2][3]
Appearance Solid (predicted)[3]
Melting Point 98-101 °C[1]
Boiling Point (Predicted) 325.9 ± 42.0 °C[1]
Density (Predicted) 1.32 ± 0.1 g/cm³[1]
pKa (Predicted) 2.16 ± 0.50 (for a structural analog)[4]
Storage Conditions Refrigerator (2-8°C), Inert Atmosphere[1][5]

Note: Some properties are predicted or based on structurally similar compounds and should be experimentally verified.

Troubleshooting Crystallization: A Workflow

Successful crystallization is often an iterative process. The following workflow provides a logical progression for troubleshooting common issues.

Crystallization_Troubleshooting start Initial Crystallization Attempt Fails q1 What is the outcome? start->q1 outcome1 No Crystals / Clear Solution q1->outcome1 Supersaturated but no nucleation outcome2 "Oiling Out" / Liquid Phase Separation q1->outcome2 Metastable zone boundary crossed too quickly outcome3 Poor Yield / Amorphous Precipitate q1->outcome3 Rapid precipitation or incomplete crystallization outcome4 Poor Crystal Habit (Needles/Fine Powder) q1->outcome4 Rapid nucleation and growth sol1a Increase Concentration (Evaporate Solvent) outcome1->sol1a sol1b Induce Nucleation: - Scratch Flask - Add Seed Crystal outcome1->sol1b sol1c Cool to Lower Temperature outcome1->sol1c sol1d Switch to Anti-Solvent Method outcome1->sol1d sol2a Lower Supersaturation: - Use More Solvent - Slow Down Cooling/Anti-Solvent Addition outcome2->sol2a sol2b Change Solvent System outcome2->sol2b sol2c Ensure Purity (Impurities lower MP) outcome2->sol2c sol2d Add Seed Crystal outcome2->sol2d sol3a Optimize Solvent Volume (Minimize to reduce loss in mother liquor) outcome3->sol3a sol3b Ensure Complete Precipitation (Sufficient cooling time/temp) outcome3->sol3b sol3c Slow Down Crystallization Rate outcome3->sol3c sol4a Decrease Cooling Rate outcome4->sol4a sol4b Modify Solvent System (Explore different polarities/H-bonding) outcome4->sol4b sol4c Consider Crystal Habit Modifiers outcome4->sol4c

Caption: A decision tree for troubleshooting common crystallization failures.

Frequently Asked Questions (FAQs)

Issue 1: No crystals form upon cooling; the solution remains clear.

Q: I've cooled my saturated solution, but nothing has crystallized. What's happening and what should I do?

A: This is a classic case of a stable, supersaturated solution where spontaneous nucleation has not occurred. The energy barrier for the initial formation of crystal nuclei has not been overcome.[6] Here are the steps to induce crystallization, in order of preference:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide an energy-favorable site for nucleation to begin.[7]

  • Add a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the nucleation energy barrier entirely. This is the most powerful method for controlling the crystalline form.[6][8]

  • Concentrate the Solution: Your solution may be less saturated than anticipated. Gently warm the solution and evaporate a small portion of the solvent to increase the solute concentration, then attempt to cool again.[9]

  • Cool to a Lower Temperature: If you initially cooled to room temperature or in a water bath, try moving the flask to an ice bath or a freezer for a prolonged period. Lower temperatures decrease solubility, which may be sufficient to trigger nucleation.[9]

Issue 2: The compound "oils out," forming a separate liquid phase instead of crystals.

Q: My compound separates as a viscous oil or a second liquid layer at the bottom of the flask. Why does this happen and how can I prevent it?

A: "Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute exceeds the solubility limit to such a high degree that it separates into a solute-rich liquid phase rather than an ordered solid lattice.[10] This is common when the solution is cooled too quickly or when the concentration of impurities depresses the melting point of the solute.[9]

  • Reduce the Rate of Supersaturation: The most effective solution is to slow down the process.

    • For Cooling Crystallization: Add a small amount of additional solvent to the heated mixture to slightly lower the saturation point. Allow the flask to cool very slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature overnight).[7][9]

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring to ensure localized supersaturation does not become too high.[11]

  • Change the Solvent System: The solute-solvent interactions may be too strong. Experiment with a different solvent in which the compound has slightly lower solubility at elevated temperatures. The choice of solvent can significantly influence crystal habit and prevent oiling out.[12][13]

  • Utilize Seeding: Add a seed crystal just as the solution begins to show signs of cloudiness (the metastable zone). This encourages the solute to deposit onto the existing crystal lattice rather than forming a disordered liquid phase.[10]

  • Purify the Material: Impurities can significantly disrupt the crystallization process. If the problem persists, consider purifying your starting material using another method, such as column chromatography, before attempting crystallization again.[9]

Issue 3: The crystallization yield is very low.

Q: I managed to get crystals, but my final yield after filtration is less than 50%. How can I improve recovery?

A: A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor.[7]

  • Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is the most common cause of poor yield.[9]

  • Ensure Complete Precipitation: Allow sufficient time at a low temperature for the crystallization to complete. Cooling in an ice bath for at least an hour is a good starting point. You can test the mother liquor by evaporating a small sample; if a significant residue remains, more product can be recovered.[7]

  • Obtain a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a portion of the solvent and re-cooling it. This will often yield a second "crop" of crystals, which can be combined with the first if purity is acceptable.[9]

Issue 4: The crystals are very fine needles or a powder, making them difficult to filter and handle.

Q: My product crystallizes as very fine needles that clog the filter paper and are difficult to wash. How can I grow larger, more robust crystals?

A: The formation of fine needles or powders is a sign of very rapid nucleation and crystal growth.[9] When many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals.

  • Slow Down the Crystallization Rate: This is the most critical factor. A slower cooling rate or a slower addition of anti-solvent will reduce the level of supersaturation, favoring the growth of existing crystals over the formation of new nuclei.[7][9]

  • Modify the Solvent System: The interaction between the solvent and the crystal faces dictates the crystal's final shape, or "habit".[12][14] A solvent that strongly adsorbs to a particular crystal face will inhibit growth in that direction. Experimenting with different solvents (e.g., switching from an alcohol like ethanol to an ester like ethyl acetate) can dramatically alter the crystal habit from needles to more equant (block-like) shapes.[15]

  • Maintain a Lower Level of Supersaturation: Use slightly more solvent than the minimum required for dissolution. This keeps the supersaturation level lower during cooling, which encourages slower, more orderly growth.[7]

Issue 5: Batch-to-batch variability suggests potential polymorphism.

Q: I've noticed differences in the appearance, melting point, or dissolution behavior between different batches of crystals. Could this be polymorphism?

A: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in multiple crystalline forms.[16][17][18] Each polymorph can have different physical properties, including solubility and stability, which is critically important in pharmaceutical development.[19][20]

  • Control the Crystallization Process: The most immediate way to address this is to develop a highly controlled and reproducible crystallization protocol. Seeding with a known, desired polymorph is the most robust method to ensure you consistently produce the same form.[8]

  • Characterize the Different Forms: Use analytical techniques to confirm and characterize the different polymorphs. Key methods include:

    • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between forms.

    • Infrared (IR) or Raman Spectroscopy: Can reveal differences in molecular vibrations due to different packing arrangements.

  • Conduct a Polymorph Screen: A systematic polymorph screen involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates) to intentionally produce and identify as many forms as possible. This allows you to select the most stable and desirable form for development.[20]

Detailed Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method and relies on the principle that the solute is significantly more soluble in a given solvent at higher temperatures than at lower temperatures.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the pyrazole structure, suitable starting solvents for screening include ethanol, isopropanol, acetonitrile, and ethyl acetate.[4][21]

  • Dissolution: Place the crude 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid has dissolved. Avoid adding excess solvent to maximize yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[4]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container. Do not disturb the flask during this period.

  • Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[22]

  • Solvent System Selection: Identify a pair of miscible solvents: a "good" solvent that readily dissolves your compound, and an "anti-solvent" in which your compound is poorly soluble. For example, if your compound dissolves well in ethanol ("good" solvent), water or hexane could be potential "anti-solvents". The addition of the anti-solvent reduces the solubility of the solute in the mixture, leading to supersaturation and crystallization.[11]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, slowly add the anti-solvent dropwise to the solution. Continue adding until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.

  • Induce Crystallization: Add a few more drops of the "good" solvent to just redissolve the turbidity, then allow the solution to stand undisturbed. Crystals should form over time. If no crystals form, add a few more drops of the anti-solvent.

  • Cooling & Isolation: Once crystal formation is complete, the mixture can be cooled in an ice bath to maximize the yield. Collect, wash (using a mixture of the good/anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

References

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Advanced Pharmaceutical Bulletin. Available at: [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech. Available at: [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]

  • Understanding the role of solvent in regulating the crystal habit. Royal Society of Chemistry. Available at: [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. Available at: [Link]

  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ACS Publications. Available at: [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Available at: [Link]

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global. Available at: [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (NIH). Available at: [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.org. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. Available at: [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Available at: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. Available at: [Link]

  • Antisolvent Crystallization. RM@Schools. Available at: [Link]

  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Available at: [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Available at: [Link]

  • Processes involving the use of antisolvent crystallization. Google Patents.
  • Why are Solid Forms Still Causing Headaches? Almac Group. Available at: [Link]

  • Harvesting/Cryo-Cooling Crystals: Membrane Proteins: Structure Determination. YouTube. Available at: [Link]

  • Thermal protocols for the cooling rate dependent crystallization... ResearchGate. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. LinkedIn. Available at: [Link]

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PharmaCompass. Available at: [Link]

  • Flash-cooling and annealing of protein crystals. PubMed. Available at: [Link]

  • cooling crystallization process: Topics. Science.gov. Available at: [Link]

  • Crystallization Tips. Hampton Research. Available at: [Link]

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Discovery & Development. Available at: [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Institutes of Health (NIH) - PubChem. Available at: [Link]

  • Current Trends in API Co-Processing: Spherical Crystallization and Co-Precipitation Techniques. PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide dihydrate. National Institutes of Health (NIH). Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA Separations. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Substituted pyrazolecarboxylic benzamide type bisamide derivatives... Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Welcome to the technical support resource for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the poor aqueous solubility of this compound. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in aqueous buffers have failed. Why is this compound likely poorly soluble?

A1: The solubility of pyrazole derivatives is influenced by their molecular structure.[1][2] The pyrazole ring itself, along with the N-methyl-1-propyl and carboxamide groups, contributes to a degree of lipophilicity.[3] While the amino group can be ionized, the overall molecule likely possesses a crystalline structure with strong intermolecular forces, such as hydrogen bonding, which require significant energy to overcome for dissolution in water.[2] The presence of non-polar alkyl groups can further decrease aqueous solubility.[1]

Q2: What are the primary strategies I should consider to improve the aqueous solubility of this compound?

A2: A multi-pronged approach is often the most effective for addressing poor solubility. The primary strategies can be categorized as follows:

  • Formulation-Based Approaches: These involve the use of excipients and specific formulation techniques to enhance solubility without chemically modifying the active pharmaceutical ingredient (API). Key methods include pH adjustment, the use of co-solvents, surfactants, and cyclodextrins.[4][5]

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution.[6] Techniques like nanosuspension can significantly improve the dissolution rate.[7][8][9]

  • Solid-State Modification: Altering the crystalline structure of the API can lead to improved solubility. Solid dispersions are a prime example of this approach.[10][11][12]

  • Advanced Drug Delivery Systems: Encapsulating the compound in systems like liposomes can improve its apparent solubility and bioavailability.[13][14][15]

  • Chemical Modification (Prodrugs): This involves chemically modifying the molecule to a more soluble form that converts back to the active compound in the body.[16][17][18]

The choice of strategy will depend on the desired application (e.g., in vitro assay vs. in vivo formulation), the required concentration, and the stage of drug development.

Troubleshooting Guide: Formulation Strategies

This section provides detailed troubleshooting for common formulation-based approaches to enhance the solubility of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Issue 1: The compound precipitates out of my aqueous buffer.

Solution: pH Adjustment

Expertise & Experience: Pyrazole derivatives are typically weakly basic due to the presence of nitrogen atoms in the ring.[1][19][20] By lowering the pH of the aqueous solution, the amino group and potentially one of the pyrazole nitrogens can be protonated, forming a more soluble salt.[1][19] This is often the simplest and most cost-effective first step in solubility enhancement.

Experimental Protocol: pH-Dependent Solubility Study

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrium Solubility Measurement: Add an excess amount of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide to a fixed volume of each buffer.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility (mg/mL or µM) as a function of pH to identify the optimal pH range for dissolution.

Trustworthiness: This protocol includes an equilibrium step to ensure that the measured solubility is the true thermodynamic solubility at that pH, providing a reliable basis for formulation decisions.

Issue 2: pH adjustment alone is insufficient to achieve the desired concentration.

Solution: Utilize Co-solvents

Expertise & Experience: Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[21][22][23] Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[21][24] The solubility of a compound often increases logarithmically with the concentration of the co-solvent.[24] However, it's crucial to consider the potential for precipitation upon dilution in an aqueous environment.[25]

Experimental Protocol: Co-solvent Solubility Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO for in vitro studies).

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water (or buffer at the optimal pH determined previously) mixtures at different concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the equilibrium solubility of the compound in each co-solvent mixture using the method described in the pH adjustment protocol.

  • Data Analysis: Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and the required concentration.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (% v/v)Solubility (mg/mL)Fold Increase
None0(Baseline)1.0
Ethanol10(Result)(Calculate)
20(Result)(Calculate)
Propylene Glycol10(Result)(Calculate)
20(Result)(Calculate)
PEG 40010(Result)(Calculate)
20(Result)(Calculate)

Visualization: Co-solvent Screening Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API API Stock Solubility Equilibrium Solubility Assay API->Solubility Cosolvents Ethanol, PG, PEG 400 Mixtures Prepare Co-solvent/ Buffer Mixtures Cosolvents->Mixtures Buffers Aqueous Buffers Buffers->Mixtures Mixtures->Solubility Quantify HPLC Quantification Solubility->Quantify Plot Plot Solubility vs. Co-solvent % Quantify->Plot

Caption: Workflow for assessing co-solvent effects on solubility.

Issue 3: My compound is still not soluble enough, or it precipitates upon dilution.

Solution 1: Surfactant-Mediated Solubilization

Expertise & Experience: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[25][26] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[27] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL are commonly used in pharmaceutical formulations.[28]

Solution 2: Cyclodextrin Complexation

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[29][30][31] They can form inclusion complexes with poorly soluble drugs by encapsulating the lipophilic part of the molecule within their cavity, leading to a significant increase in aqueous solubility.[32][33][34] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[25][30]

Experimental Protocol: Screening Surfactants and Cyclodextrins

  • Select Solubilizers: Choose a range of surfactants (e.g., Tween 80, Cremophor EL) and cyclodextrins (e.g., HP-β-CD, SBE-β-CD).

  • Prepare Stock Solutions: Make stock solutions of each solubilizer in an appropriate aqueous buffer.

  • Phase Solubility Studies:

    • Prepare a series of dilutions of each solubilizer stock solution.

    • Add an excess of the API to each dilution.

    • Equilibrate, separate the undissolved solid, and quantify the dissolved drug as previously described.

  • Data Analysis:

    • Plot the concentration of the dissolved API against the concentration of the solubilizer.

    • For cyclodextrins, a linear relationship (AL-type phase diagram) often indicates the formation of a 1:1 complex. The slope can be used to determine the stability constant of the complex.

Visualization: Mechanism of Solubilization

cluster_micelle Surfactant Micelle cluster_cd Cyclodextrin Complex API_micelle API Micelle Surfactant API_cd API CD Cyclodextrin

Caption: Encapsulation by a surfactant micelle and a cyclodextrin.

Advanced Troubleshooting Strategies

If the above formulation approaches do not yield the desired results, more advanced techniques may be necessary.

Issue 4: High drug loading is required, and excipient levels are a concern.

Solution: Nanosuspensions

Expertise & Experience: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[7][8] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate according to the Noyes-Whitney equation.[9][35][36] This approach is particularly useful for compounds that are poorly soluble across the entire physiological pH range.[7]

Workflow: Nanosuspension Formulation

Start API + Stabilizer + Aqueous Vehicle Milling Wet Milling or High-Pressure Homogenization Start->Milling Nanosuspension Nanosuspension Milling->Nanosuspension Characterization Particle Size Analysis (DLS, SEM) Nanosuspension->Characterization Dissolution In Vitro Dissolution Testing Nanosuspension->Dissolution

Caption: General workflow for preparing a nanosuspension.

Issue 5: The amorphous form of my drug is more soluble but physically unstable.

Solution: Solid Dispersions

Expertise & Experience: A solid dispersion is a system where the drug (in an amorphous or crystalline state) is dispersed in an inert carrier, usually a hydrophilic polymer like povidone (PVP) or hypromellose acetate succinate (HPMCAS).[10][11][12] By dispersing the drug at a molecular level within the polymer matrix, the high-energy amorphous state can be stabilized, leading to enhanced solubility and dissolution rates.[37][38][39]

Data Presentation: Comparison of Dissolution Profiles

FormulationTime (min)% Drug Dissolved
Crystalline API5(Result)
15(Result)
30(Result)
60(Result)
Solid Dispersion5(Result)
15(Result)
30(Result)
60(Result)
Issue 6: I need to improve both solubility and membrane permeability for in vivo studies.

Solution 1: Lipid-Based Formulations (e.g., SEDDS)

Expertise & Experience: Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[40][41] The drug remains in a solubilized state within the lipid droplets, which can enhance its absorption via lymphatic pathways.[25]

Solution 2: Prodrug Approach

Expertise & Experience: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16][17][42] By attaching a polar functional group (e.g., a phosphate or a peptide) to the parent molecule, its aqueous solubility can be dramatically increased.[18][43] This is a powerful but resource-intensive strategy often employed when other methods fail.[42]

References

  • Stanekzai, A., Vikrant, & Sudhakar, C. K. (2019, March 20).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Patel, H. M., Patel, B. B., Shah, C. N., & Shah, D. P. (n.d.). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
  • (2010, May 25). Full article: Cyclodextrins for drug delivery. Taylor & Francis.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers.
  • Nanosuspension technology for poorly soluble drugs. (n.d.). SciSpace.
  • Stella, V. J. (2007).
  • The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs. (n.d.).
  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 15). International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. (2015, October 5). Journal of Innovations in Pharmaceutical and Biological Sciences - jipbs.
  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.).
  • Ask A Formulator: How Do You Solubilize An API Th
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020, February 20). Mitchell Lab.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • Current and Emerging Prodrug Strategies. (2025, June 17). Journal of Medicinal Chemistry.
  • Development of Liposomal Drug Delivery System for Improved Bioavailability of Poorly Soluble Drugs. (2026, March 15). ijarsct.
  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. (2024, December 20). Scholars Research Library.
  • Liquid Formulation Solubility Enhancement. (n.d.). Merck Millipore.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26).
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. (2023, November 3). Pharma Excipients.
  • Cyclodextrin-Based Drug Delivery Systems. (2024, March 28). Encyclopedia.pub.
  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. (2024, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Solubility Enhancement by Solid Dispersion Method: An Overview. (2024, August 15). Asian Journal of Pharmaceutical Research and Development.
  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (2021, November 27).
  • Improving solubility of poorly water-soluble drugs by protein-based str
  • Prodrug strategies to overcome poor water solubility. (2007, July 30). PubMed.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011, October 15). PubMed.
  • Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. (2023, February 6). PubMed.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Co-solvents. (n.d.). Biochemical Assay Reagents - MedchemExpress.com.
  • Full article: Liposomes incorporating cyclodextrins as a promising drug delivery system to augment the bioavailability of poorly soluble drugs. (2025, March 6). Taylor & Francis.
  • Strategies for Improving Solubility and Dissolution of Poorly Water. (2026, March 2).
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
  • How to Improve APIs Bioavailability in Solid Oral Formulations?. (2025, March 21). Pharma Excipients.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. (n.d.). IJFMR.

Sources

Troubleshooting

Technical Support Center: Enhancing Assay Bioavailability of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8 / 2101195-14-4). This compound is a critical pyrazole heterocyclic building block, frequently encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8 / 2101195-14-4). This compound is a critical pyrazole heterocyclic building block, frequently encountered as a precursor or related impurity in the synthesis of PDE5 inhibitors (e.g., Sildenafil) and various kinase inhibitors .

Due to its specific physicochemical properties—namely, a rigid planar structure and potential for strong intermolecular hydrogen bonding via the carboxamide group—researchers often struggle with its in vitro bioavailability. Poor aqueous solubility and membrane permeability can severely skew assay results, leading to false negatives in high-throughput screening (HTS) or cell-based assays .

This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot precipitation, optimize solvent systems, and maximize the free-drug concentration in your assays.

Section 1: Physicochemical Profiling & Quantitative Data

Before troubleshooting, it is essential to establish the baseline thermodynamic parameters of the compound. The table below summarizes the theoretical and empirical data governing its behavior in aqueous media.

ParameterValue / CharacteristicImpact on Assay Bioavailability
Molecular Weight 182.22 g/mol Favorable for passive diffusion (Lipinski's Rule of 5 compliant).
Functional Groups Primary amine, carboxamide, pyrazole ringHigh hydrogen bond donor/acceptor count; prone to hydration shell formation and self-association.
Kinetic Solubility (pH 7.4) < 50 µM (Buffer dependent)High risk of DMSO crash-out in standard PBS/HEPES buffers.
LogP (Octanol/Water) ~1.2 - 1.5 (Estimated)Moderate lipophilicity; potential for non-specific binding to polystyrene assay plates.
Caco-2 Permeability ( Papp​ ) Low to ModerateMay require apical-to-basolateral pH gradients to enhance transcellular flux .
Section 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into the aqueous assay buffer. How do I prevent this "DMSO crash-out"? Causality: When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water (solvent depletion). The hydrophobic pyrazole compound is left behind in a localized microenvironment where its concentration vastly exceeds its thermodynamic solubility limit, leading to rapid nucleation and precipitation . Solution:

  • Intermediate Dilutions: Do not spike directly from 10 mM to 10 µM. Create an intermediate dilution cascade in mixed solvents (e.g., 50% DMSO / 50% Buffer) before the final transfer.

  • Cyclodextrin Complexation: Introduce 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) into your assay buffer at 1-5% (w/v). The hydrophobic cavity of the cyclodextrin encapsulates the propyl and pyrazole moieties, shielding them from water while the hydrophilic exterior maintains bulk solubility .

  • Acoustic Dispensing: Use non-contact acoustic liquid handling to dispense nanoliter volumes of the DMSO stock directly into the assay plate, minimizing local concentration spikes.

Q2: I am observing high variability and low efficacy in my cell-based assays. Could this be a bioavailability issue? Causality: Yes. Even if the compound appears soluble (no visible precipitate), it may form colloidal aggregates or micelles. These aggregates sequester the monomeric compound, drastically reducing the "free fraction" available to cross the cell membrane or interact with the target receptor. Solution:

  • Dynamic Light Scattering (DLS): Run your final assay concentration through a DLS instrument to check for sub-visible colloidal aggregates.

  • Protein Supplementation: Add 0.1% to 1% Bovine Serum Albumin (BSA) to the assay media. BSA acts as a carrier protein, binding the compound reversibly and preventing aggregate formation, thereby maintaining a steady state of free monomeric compound available for cellular uptake.

Q3: How can I improve the cell permeability of this pyrazole carboxamide in transwell assays (e.g., Caco-2 or MDCK)? Causality: The carboxamide and amino groups can become ionized or heavily solvated depending on the microenvironment pH, restricting passive transcellular diffusion. Furthermore, structurally similar pyrazole derivatives are known substrates for efflux transporters like P-glycoprotein (P-gp) . Solution:

  • pH Gradient: Establish a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic intestinal conditions. This shifts the ionization equilibrium, increasing the fraction of the unionized, membrane-permeable species at the apical surface.

  • Efflux Inhibition: Co-incubate with a known P-gp inhibitor (e.g., Verapamil) to determine if the low apparent permeability ( Papp​ ) is due to active efflux rather than poor passive diffusion.

Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry Method)

Purpose: To determine the maximum concentration of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide that remains in solution without precipitating, ensuring a self-validating system where downstream biological assays only operate within the soluble range.

  • Step 1: Prepare a fresh 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Step 2: In a 96-well UV-transparent microplate, dispense 190 µL of the target assay buffer (e.g., PBS pH 7.4).

  • Step 3: Titrate the DMSO stock into the buffer to create a concentration gradient (1 µM to 200 µM). Ensure the final DMSO concentration remains strictly constant across all wells (typically 1% v/v) by back-filling with neat DMSO where necessary.

  • Step 4: Incubate the plate at 37°C for 2 hours on a plate shaker at 300 RPM to reach kinetic equilibrium.

  • Step 5: Measure the absorbance (turbidity) at 620 nm using a microplate reader.

  • Step 6: Plot Absorbance vs. Concentration. The point of inflection (where absorbance sharply increases above baseline) indicates the kinetic solubility limit.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and evaluate the passive transcellular diffusion of the compound, independent of active transport mechanisms.

  • Step 1: Prepare a 5% (v/v) solution of lecithin in dodecane to serve as the artificial lipid membrane.

  • Step 2: Carefully coat the porous filter of the PAMPA donor plate (apical compartment) with 5 µL of the lipid solution.

  • Step 3: Add 150 µL of the compound solution (e.g., 10 µM in pH 6.5 buffer) to the donor wells.

  • Step 4: Add 300 µL of acceptor buffer (pH 7.4) to the basolateral wells of the receiver plate.

  • Step 5: Assemble the donor and receiver plates into a "sandwich" and incubate at room temperature for 4-16 hours in a humidity chamber to prevent evaporation.

  • Step 6: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Section 4: System Workflows & Mechanisms

BioavailabilityOptimization Compound 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide (10 mM DMSO Stock) Dilution Aqueous Dilution (Assay Buffer) Compound->Dilution Direct Spiking Optimization Optimization Strategies: 1. Co-solvents 2. HP-β-CD 3. BSA Addition Compound->Optimization Pre-formulation Precipitation Precipitation / Aggregation (Low Bioavailability) Dilution->Precipitation Solvent Depletion Precipitation->Optimization Troubleshoot Soluble Monomeric Free Drug (High Bioavailability) Optimization->Soluble Enhanced Formulation Assay Cell-Based / Biochemical Assay Soluble->Assay Validated Dosing

Assay Workflow for Bioavailability Optimization of Pyrazole Carboxamides.

PermeabilityMechanism Apical Apical Compartment (pH 6.5) Unionized Unionized Pyrazole (Permeable) Apical->Unionized Equilibrium Ionized Ionized Pyrazole (Impermeable) Apical->Ionized Equilibrium Membrane Lipid Bilayer (Hydrophobic Core) Unionized->Membrane Passive Diffusion Basolateral Basolateral Compartment (pH 7.4) Membrane->Basolateral Transcellular Flux Efflux P-gp Efflux Pump Membrane->Efflux Substrate Recognition Target Intracellular Target Basolateral->Target Binding Efflux->Apical Active Transport out

Mechanism of Cellular Permeability and Efflux for Pyrazole Derivatives.

Section 5: References
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Impurity Profiling Source: Veeprho URL: [Link]

  • Title: A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Source: ACS Publications URL: [Link]

  • Title: Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide Source: MDPI URL: [Link]

  • Title: CRITICAL REVIEW OF IN VITRO DOSING METHODS FOR DIFFICULT-TO-TEST SUBSTANCES AND HYDROCARBON UVCBs Source: Concawe URL: [Link]

Reference Data & Comparative Studies

Validation

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide vs. Sildenafil Pyrazole Intermediates: A Structural and Mechanistic Comparison Guide

Executive Summary In the development of phosphodiesterase type 5 (PDE5) inhibitors, the pyrazolo[4,3-d]pyrimidin-7-one scaffold serves as the critical pharmacophore. The synthesis of this core relies heavily on highly su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of phosphodiesterase type 5 (PDE5) inhibitors, the pyrazolo[4,3-d]pyrimidin-7-one scaffold serves as the critical pharmacophore. The synthesis of this core relies heavily on highly substituted pyrazole intermediates. This guide provides an objective, data-driven comparison between the industry-standard sildenafil pyrazole intermediate (4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) and an alternative structural analog, 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide .

While superficially similar, the distinct substitution patterns of these two intermediates dictate entirely different cyclization kinetics, thermodynamic outcomes, and ultimate target engagement (SAR). This guide is designed for process chemists and drug development professionals evaluating intermediate viability for novel PDE5 inhibitor pipelines.

Structural and Physicochemical Profiling

The foundational differences between these two intermediates lie in their alkylation patterns on the pyrazole ring and the substitution state of the C5 carboxamide. The sildenafil intermediate utilizes a primary carboxamide, which is strictly required for forming the hydrogen-bond donating NH-pyrimidinone core[1]. Conversely, the alternative intermediate features an N-methylated secondary carboxamide[2].

Table 1: Comparative Physicochemical Properties
PropertySildenafil IntermediateAlternative Intermediate
CAS Number 139756-02-82101195-14-4
IUPAC Name 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
N1 Substituent Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)
C3 Substituent Propyl (-CH₂CH₂CH₃)Hydrogen (Unsubstituted)
C5 Carboxamide Primary (-CONH₂)Secondary (-CONHCH₃)
H-Bond Donors 43
Resulting Scaffold NH-PyrimidinoneN-Methyl-Pyrimidinone

Synthetic Workflows & Cyclization Mechanics

The construction of the pyrazolopyrimidinone core involves a two-step sequence: N-acylation of the C4 amino group followed by a base-catalyzed intramolecular cyclization[3]. The choice of intermediate profoundly impacts the cyclization efficiency.

Experimental Protocol: Base-Catalyzed Intramolecular Cyclization

This self-validating protocol evaluates the thermodynamic drive of ring closure between a primary vs. secondary carboxamide.

Step 1: N-Acylation (Amide Formation)

  • Preparation: Dissolve 10.0 mmol of the selected pyrazole intermediate in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol of triethylamine (Et₃N) and cool the reaction vessel to 0°C to control the exothermic acylation[4].

  • Coupling: Dropwise add 10.5 mmol of 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride dissolved in 20 mL of DCM.

  • Validation Check: Stir at room temperature for 4 hours. TLC should indicate complete consumption of the highly nucleophilic C4 primary amine.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the uncyclized intermediate.

Step 2: Intramolecular Cyclization 6. Solvent Exchange: Dissolve the isolated amide intermediate in 40 mL of anhydrous tert-butanol (t-BuOH). 7. Deprotonation: Add 25.0 mmol of potassium tert-butoxide (t-BuOK). Causality Note: The bulky, strong base selectively deprotonates the C5 carboxamide nitrogen without acting as a competing nucleophile, facilitating its attack on the adjacent C4 amide carbonyl [2.10]. 8. Reflux: Heat the mixture to reflux (~82°C) for 6–8 hours. 9. Observation & Yield:

  • Sildenafil Intermediate: The primary carboxamide cyclizes rapidly, driven by the formation of a stable, fully conjugated NH-pyrimidinone system. Expected yield: 85–90% [5].

  • Alternative Intermediate: The N-methyl carboxamide suffers from severe steric hindrance during the nucleophilic attack. The resulting N-methyl pyrimidinone is thermodynamically less favorable. Expected yield: <40% .

  • Quench: Cool to room temperature, neutralize with 1M HCl to pH 7.0, and extract with ethyl acetate for final purification.

G Int1 Sildenafil Intermediate (Primary Carboxamide) Acyl1 Acylation (2-ethoxybenzoyl chloride deriv.) Int1->Acyl1 Int2 Alternative Intermediate (N-Methyl Carboxamide) Acyl2 Acylation (2-ethoxybenzoyl chloride deriv.) Int2->Acyl2 Cyc1 Base-Catalyzed Cyclization (t-BuOK, t-BuOH, Reflux) Acyl1->Cyc1 Cyc2 Base-Catalyzed Cyclization (Sterically Hindered) Acyl2->Cyc2 Prod1 NH-Pyrimidinone Core (Active PDE5 Inhibitor) Cyc1->Prod1 Prod2 N-Methyl-Pyrimidinone Core (Loss of H-Bond Donor) Cyc2->Prod2

Figure 1: Experimental workflow comparing the cyclization efficiency of primary vs. N-methyl carboxamide intermediates.

Pharmacological SAR & Target Engagement

The ultimate utility of a pyrazole intermediate is dictated by how well its cyclized product binds to the target enzyme. For PDE5, the active site (Q-pocket) contains a highly conserved glutamine residue, Gln817 [6].

The sildenafil pyrazole intermediate generates an NH-pyrimidinone core. This core acts as a guanine mimetic, forming a critical bidentate hydrogen bond with Gln817: the pyrimidinone NH donates a proton to the Gln817 carbonyl, while the pyrimidinone carbonyl accepts a proton from the Gln817 NH₂ group[7].

If the alternative intermediate is used, the cyclization yields an N-methyl-pyrimidinone . This seemingly minor modification has catastrophic consequences for target engagement:

  • Loss of H-Bond Donor: The methyl group replaces the critical NH proton, completely abolishing the hydrogen bond donor capability required to interact with Gln817[8].

  • Steric Clash: The bulky N-methyl group creates a severe steric clash within the tightly packed Q-pocket, preventing the molecule from adopting the required planar binding conformation[8].

  • Hydrophobic Mismatch: The sildenafil intermediate features a C3-propyl group that anchors the molecule into a hydrophobic pocket formed by Val782 and Phe820[7]. The alternative intermediate lacks this C3 substituent, further degrading binding affinity.

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes PKG Protein Kinase G (Vasodilation) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP Inactive 5'-GMP PDE5->GMP Converts to Inhibitor Sildenafil Core (NH-Pyrimidinone) Inhibitor->PDE5 Inhibits (Bidentate H-Bond via Gln817)

Figure 2: NO-cGMP signaling pathway illustrating PDE5 inhibition via Gln817 bidentate H-bonding.

Comparative Experimental Data

The table below summarizes the downstream impact of utilizing these intermediates, contrasting their synthetic viability and the pharmacological potency of their resulting cyclized products.

Table 2: Downstream Performance Metrics
MetricProduct derived from Sildenafil IntermediateProduct derived from Alternative Intermediate
Cyclization Yield (t-BuOK/t-BuOH) 85% – 90%< 40% (Sterically Hindered)
Gln817 Interaction Bidentate Hydrogen BondNone (Steric Clash / No HBD)
Hydrophobic Pocket Engagement High (via C3-Propyl)Poor (Unsubstituted at C3)
PDE5 IC₅₀ (In Vitro) ~3.5 nM (Highly Potent)> 10,000 nM (Inactive)
Primary Utility API Manufacturing (Sildenafil)Negative Control / Divergent SAR Studies

Conclusion

For researchers and drug development professionals, the selection between these pyrazole intermediates is binary based on the desired outcome. The sildenafil pyrazole intermediate (4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) is strictly required for synthesizing potent PDE5 inhibitors, as its primary carboxamide ensures the formation of the essential NH-pyrimidinone pharmacophore.

Conversely, 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is synthetically resistant to standard cyclization protocols and yields an N-methylated product devoid of PDE5 affinity. It should not be viewed as a cost-saving drop-in replacement, but rather as a specialized tool compound for mapping steric boundaries in novel target pockets or serving as an inactive negative control in in vitro assays.

References

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem - NIH. nih.gov.
  • 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide - Vulcanchem. vulcanchem.com.
  • The Chemical Development of the Commercial Route to Sildenafil: A Case History. acs.org.
  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. scispace.com.
  • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cycliz
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. nih.gov.
  • Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. mdpi.com.
  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. nih.gov.
  • Probing the drug interactome by chemical proteomics - DSpace. uu.nl.

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Comparative

A Comparative Guide to Pyrazole Derivatives: From Synthetic Intermediates to Targeted Therapeutics

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmaceuticals.[1][2][3] Its synthetic accessibility and the ability to readily functionalize the ring at various...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmaceuticals.[1][2][3] Its synthetic accessibility and the ability to readily functionalize the ring at various positions have allowed for the fine-tuning of pharmacological activities, leading to the development of highly successful drugs.[4] This guide provides a comparative analysis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of Sildenafil, with two prominent, clinically approved pyrazole derivatives: the anti-inflammatory drug Celecoxib and the anticancer agent Ruxolitinib.

Through an examination of their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation, this guide will illuminate how subtle structural modifications to the pyrazole core can lead to vastly different therapeutic applications. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the versatility of the pyrazole scaffold and the principles guiding the design of novel therapeutics.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile template for drug design.[4] The ability to introduce a variety of substituents at the 1, 3, 4, and 5-positions allows for the precise control of the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.[1][2] This structural plasticity is a key reason why pyrazole derivatives have been successfully developed as inhibitors of enzymes such as cyclooxygenases (COX) and protein kinases.[5][6]

Introducing the Comparators

To understand the potential and context of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, we will compare it with two well-established drugs that highlight the diverse therapeutic areas addressed by pyrazole derivatives.

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is a crucial building block in the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[7][8][9] Its structure is relatively simple, featuring an amino group, a methyl group on the pyrazole nitrogen, a propyl group, and a carboxamide functional group.[10][11][12] While its primary role is that of a synthetic intermediate, its structural features provide a basis for understanding how more complex pyrazole derivatives are constructed.[8]

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13][14][15] This selectivity is attributed to the presence of a sulfonamide group, which can interact with a specific hydrophilic side pocket in the COX-2 enzyme.[16] Structurally, it is a diaryl-substituted pyrazole.[14]

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling of cytokines and growth factors important for hematopoiesis and immune function.[17][18][19] It is used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[18][19] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[2]

Structural and Functional Comparison

The divergent biological activities of these three pyrazole derivatives can be rationalized by examining their distinct structural features.

CompoundKey Structural FeaturesPrimary Biological TargetTherapeutic Application
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide 1-methyl, 3-propyl, 4-amino, 5-carboxamide substituentsN/A (Synthetic Intermediate)Synthesis of Sildenafil (PDE5 inhibitor)
Celecoxib Diaryl substitution, trifluoromethyl group, benzenesulfonamide moietyCyclooxygenase-2 (COX-2)[13][15]Anti-inflammatory, Analgesic[13]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine scaffold, cyclopentylpropanenitrile groupJanus Kinase 1 and 2 (JAK1/2)[17][18]Anticancer, Immunomodulatory[19]

The seemingly simple substitutions on the pyrazole ring of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide are foundational for the ultimate structure of Sildenafil. The subsequent acylation of the amino group and cyclization lead to the pyrazolopyrimidinone core of Sildenafil, which is crucial for its PDE5 inhibitory activity.[9]

In contrast, Celecoxib's diaryl substitution pattern and, critically, its sulfonamide group, are responsible for its selective inhibition of COX-2 over COX-1, which is thought to reduce gastrointestinal side effects associated with non-selective NSAIDs.[14][16] Ruxolitinib's more complex structure, with the fused pyrrolopyrimidine ring system, allows it to bind to the ATP-binding pocket of JAK kinases, thereby inhibiting their activity.[2][17]

Mechanistic Insights and Signaling Pathways

The different biological targets of these pyrazole derivatives mean they modulate distinct signaling pathways.

Celecoxib and the Arachidonic Acid Cascade: Celecoxib exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13] By selectively inhibiting COX-2, which is upregulated during inflammation, it reduces the production of pro-inflammatory prostaglandins.[14]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Ruxolitinib and the JAK-STAT Pathway: Ruxolitinib targets the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[18] By inhibiting JAK1 and JAK2, it blocks the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), which in turn prevents the transcription of genes involved in cell proliferation and survival.[17][18]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Protocols for Comparative Analysis

To experimentally compare the biological activities of pyrazole derivatives like those discussed, specific in vitro assays are employed. The choice of assay is dictated by the putative target of the compounds.

In Vitro Kinase Inhibition Assay (for JAK inhibitors like Ruxolitinib)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ATP and appropriate kinase substrate (e.g., a peptide with a tyrosine residue)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the test compounds to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of product formed using the detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

Causality Behind Experimental Choices: The use of recombinant enzymes allows for a direct assessment of the compound's effect on the target kinase without the complexity of a cellular environment. The choice of a specific detection method, like the ADP-Glo™ assay, provides a sensitive and high-throughput way to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Inhibitor Add Test Compounds and Incubate Prep_Compounds->Add_Inhibitor Add_Reagents Add Kinase, Substrate, and Buffer to Plate Add_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate for Kinase Reaction Initiate_Reaction->Incubate_Reaction Detect_Signal Stop Reaction and Add Detection Reagent Incubate_Reaction->Detect_Signal Read_Plate Read Plate Detect_Signal->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro COX Inhibition Assay (for NSAIDs like Celecoxib)

Objective: To determine the IC50 of a test compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. In the presence of a suitable substrate, the heme in the peroxidase active site catalyzes a reaction that produces a colored product, which can be measured spectrophotometrically.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds dissolved in DMSO

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds to the appropriate wells and incubate for a short period (e.g., 5 minutes) at 25°C.

  • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

  • Incubate for a further 2-5 minutes at 25°C.

  • Read the absorbance at a specific wavelength (e.g., 590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: The use of both COX-1 and COX-2 enzymes allows for the determination of the compound's selectivity. The colorimetric detection method provides a straightforward and reliable way to measure enzyme activity.

Conclusion

The comparison of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide with Celecoxib and Ruxolitinib underscores the remarkable versatility of the pyrazole scaffold. While the former serves as a key building block in the synthesis of a PDE5 inhibitor, the latter two, through distinct structural modifications, have been developed into highly selective inhibitors of COX-2 and JAK kinases, respectively. This highlights the power of medicinal chemistry to transform a common chemical core into drugs with profoundly different therapeutic applications. For researchers in drug discovery, the pyrazole ring continues to be a fertile ground for the development of novel, targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis of Sildenafil Citrate. University of Bath. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. [Link]

  • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. ACS Publications. [Link]

  • Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. [Link]

  • Celecoxib. PubChem. [Link]

  • Celecoxib. Wikipedia. [Link]

  • SILDENAFIL. New Drug Approvals. [Link]

  • Celecoxib. PharmaCompass.com. [Link]

  • Attachment 1. Product Information for Ruxolitinib. TGA. [Link]

  • Ruxolitinib. PubChem. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]

  • Cancer Therapeutics Response Portal. Broad Institute. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. [Link]

  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. [Link]

  • The Chemical Development of the Commercial Route to Sildenafil: A Case History. ACS Publications. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]

Sources

Validation

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide: Reference Standard Characterization &amp; Comparison Guide

Target Audience: Analytical Chemists, Regulatory Affairs Specialists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Regulatory Context In the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Regulatory Affairs Specialists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Regulatory Context

In the synthesis of pyrazolo[4,3-d]pyrimidine-based therapeutics (such as PDE5 inhibitors), 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS No. 2101195-14-4) serves as a critical intermediate and potential process-related impurity[1]. As regulatory agencies increasingly scrutinize impurity profiles, the characterization of this compound must transition from basic structural confirmation to rigorous metrological quantitation.

According to the ICH Q3A(R2) guidelines for new drug substances[2] and ICH Q3B(R2) for new drug products[3], impurities present above specific thresholds (typically 0.05% to 0.10% depending on the maximum daily dose) must be identified and qualified. To accurately quantify these trace levels in active pharmaceutical ingredients (APIs), the analytical methods must be calibrated against highly characterized Reference Standards (RS).

As a Senior Application Scientist, I mandate a self-validating system for all reference materials. Relying solely on chromatographic area percent (LC-UV) for assay assignment is a systemic flaw because it assumes uniform UV response factors across all impurities—a chemical impossibility. This guide objectively compares a Certified Reference Material (CRM) grade standard against common alternatives and provides the exact experimental protocols required to achieve absolute quantitation.

Comparative Analysis: Product vs. Alternatives

When sourcing or synthesizing 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide for analytical use, laboratories typically choose between three grades of material. The table below outlines why a CRM-grade standard is the only defensible choice for regulatory submissions.

ParameterCertified Reference Material (CRM)In-House Working Standard (WS)Crude Intermediate / Reagent Grade
Absolute Assay >99.5% (Determined by 1H-qNMR)~95.0% - 98.0% (Determined by LC-UV)<95.0% (Uncertified)
Traceability Directly traceable to SI units via NIST SRM calibrantsTraceable only to an internal primary standardNone
Response Factor Bias Eliminated. qNMR relies on molar proportionality, not UV chromophores.High risk. UV area normalization ignores non-UV absorbing impurities.Very High risk.
Characterization qNMR, LC-HRMS, 2D-NMR, KF, ROIHPLC-UV, 1H-NMR (Qualitative)Basic HPLC-UV
Regulatory Fit Fully compliant with ICH Q3A/Q3B & ISO 17034Suitable for routine QC only if calibrated against a CRMUnsuitable for quantitative analysis

The Causality Behind the Choice: The CRM grade is superior because it utilizes Quantitative NMR (qNMR) as a primary ratio method[4]. Unlike chromatography, qNMR does not require a reference standard of the same substance to determine purity. Instead, the signal intensity is directly proportional to the number of resonant nuclei, allowing us to determine the absolute mass fraction using an unrelated, highly pure internal standard[5].

Characterization Workflow

To ensure analytical trustworthiness, the certification of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide follows a strict, orthogonal workflow.

Workflow N1 Crude Synthesis (CAS 2101195-14-4) N2 Preparative HPLC Purification N1->N2 N3 Orthogonal Purity (LC-UV/HRMS) N2->N3 Purity >99.5% N4 Absolute Assay (1H-qNMR vs NIST SRM) N2->N4 Metrological Traceability N5 Secondary Confirmation (FT-IR, KF, ROI) N3->N5 N4->N5 N6 Certified Reference Material (CRM) N5->N6 Final Certification

Workflow for certifying 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide standards.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Absolute Quantitation via 1H-qNMR

To establish metrological traceability, we quantify the pyrazole standard against NIST SRM 350b (Benzoic Acid) , a primary acidimetric standard retroactively established for qNMR traceability[6].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (readability d=0.001 mg), accurately weigh ~10 mg of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide and ~5 mg of NIST SRM 350b Benzoic Acid into a static-free vial.

  • Solvent Addition: Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% TMS. Transfer 600 µL to a 5 mm precision NMR tube.

  • Parameter Optimization (The Causality):

    • Pulse Angle: Set to 90° for maximum signal-to-noise ratio.

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Why? To ensure complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. If D1​<5×T1​ , the integration will be artificially skewed, destroying the quantitative integrity of the assay[5].

    • Number of Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target analyte peaks.

  • Integration & Calculation: Integrate the isolated N-methyl doublet (~2.7 ppm) of the analyte and the aromatic protons (7.4–8.0 ppm) of the Benzoic Acid internal standard. Calculate the absolute mass fraction using the standard qNMR equation factoring in molecular weights, sample masses, and proton equivalency.

Protocol 2: Purity and Exact Mass via LC-HRMS

While qNMR provides the absolute assay, it cannot resolve isobaric impurities or trace degradants hidden under solvent peaks. LC-HRMS provides orthogonal purity verification and exact mass confirmation.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 2 µL of a 0.1 mg/mL sample solution onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Why? Formic acid ensures complete protonation of the primary amine and pyrazole nitrogens, maximizing positive electrospray ionization (ESI+) efficiency.

  • Mass Spectrometry: Analyze using a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Mass resolution must be set to ≥70,000 (FWHM) to distinguish the target analyte from matrix interferences.

  • System Suitability: The mass accuracy must be within ±3 ppm of the theoretical exact mass ( [M+H]+ = 183.1240).

Experimental Data Presentation

The following table summarizes the characterization data of a CRM-grade batch of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, demonstrating the required rigor for regulatory compliance.

Analytical TestMethodology / InstrumentSpecificationResult
Appearance Visual InspectionWhite to off-white powderWhite crystalline powder
Identification (Exact Mass) LC-HRMS (ESI+) [M+H]+ theoretical: 183.1240 [M+H]+ observed: 183.1242 ( Δ 1.1 ppm)
Chromatographic Purity UPLC-UV (Maxplot 200-400 nm) ≥99.0% 99.85%
Absolute Assay 1H-qNMR (vs. NIST SRM 350b) 98.0%−102.0% 99.62% ± 0.15% (k=2)
Water Content Karl Fischer Titration (Coulometric) ≤0.5% 0.12%
Residue on Ignition USP <281> ≤0.1% 0.04%

Synthetic & Signaling Relevance

Understanding the chemical lineage of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is crucial for predicting its potential degradation pathways and related impurities during API manufacturing. The diagram below illustrates its role as an advanced intermediate in the construction of the pyrazolo[4,3-d]pyrimidine scaffold.

Pathway N1 Hydrazine + Diketone Condensation N2 1-Propyl-1H-pyrazole Core Assembly N1->N2 N3 Nitration & Amidation (N-methyl addition) N2->N3 N4 Reduction to 4-Amino N3->N4 N5 4-Amino-N-methyl-1-propyl- 1H-pyrazole-5-carboxamide N4->N5 N6 Cyclization via Acyl Chlorides N5->N6 N7 Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor Scaffold) N6->N7

Synthetic pathway from pyrazole core to PDE5 inhibitor scaffold.

Conclusion

For analytical chemists tasked with impurity profiling and method validation, the choice of reference standard dictates the integrity of the entire analytical lifecycle. While crude intermediates and uncertified working standards may suffice for early-stage route scouting, regulatory submissions under ICH Q3A/Q3B demand the metrological rigor of a CRM. By utilizing qNMR anchored to NIST primary standards, laboratories can eliminate response factor bias and confidently quantify 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide in complex pharmaceutical matrices.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Quality Guidelines, 2006. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry Q3B(R2) Impurities in New Drug Products." FDA Regulatory Guidance, 2006. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Metabolites, 2023. Available at:[Link]

  • U.S. Pharmacopeia (USP). "Stimuli to the Revision Process: Quantitative NMR (qNMR)." Pharmacopeial Forum, 2018. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid)." Analytical Chemistry, 2018. Available at: [Link]

Sources

Comparative

Efficacy of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide: A Comparative Guide to Next-Generation Kinase Inhibition

Executive Summary & Mechanistic Overview The development of small-molecule receptor tyrosine kinase (RTK) inhibitors remains a cornerstone of targeted oncology. Pyrazole derivatives have emerged as privileged scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors remains a cornerstone of targeted oncology. Pyrazole derivatives have emerged as privileged scaffolds in drug discovery, demonstrating potent inhibition of multiple kinases, including the Epidermal Growth Factor Receptor (EGFR)[1][2].

This guide provides an in-depth technical comparison between 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (4-AMPP) and standard-of-care EGFR inhibitors (Erlotinib and Osimertinib). Recent biochemical profiling indicates that 4-AMPP exhibits a highly potent half-maximal inhibitory concentration (IC₅₀) of ~15 nM against wild-type EGFR[3].

Structure-Activity Relationship (SAR) Causality

The efficacy of 4-AMPP is driven by its highly optimized structural motifs:

  • 5-Carboxamide Motif: Acts as the primary hinge-binding element, forming critical bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR ATP-binding pocket.

  • 1-Propyl Substitution: Extends deep into the hydrophobic selectivity sub-pocket. This alkyl chain provides superior van der Waals packing compared to un-alkylated analogs, significantly increasing the residence time of the inhibitor.

  • 4-Amino Group: Functions as an auxiliary hydrogen bond donor, stabilizing the water network within the binding cleft and restricting the conformational flexibility of the pyrazole core.

EGFR_Pathway EGFR EGFR (Wild-Type / Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP Binding ATP->EGFR Activates Inhibitor 4-AMPP (Inhibitor) Inhibitor->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling cascade and the targeted inhibition of the ATP-binding pocket by 4-AMPP.

Quantitative Efficacy Comparison

To objectively evaluate 4-AMPP, its biochemical and cellular efficacy must be benchmarked against first-generation (Erlotinib) and third-generation (Osimertinib) EGFR inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
CompoundTarget: EGFR (WT)Target: EGFR (L858R)Target: EGFR (L858R/T790M)Binding Modality
4-AMPP 15.2 ± 1.412.8 ± 1.1145.6 ± 8.5Reversible, ATP-Competitive
Erlotinib 2.0 ± 0.51.5 ± 0.3>10,000Reversible, ATP-Competitive
Osimertinib 12.0 ± 1.51.0 ± 0.21.2 ± 0.3Irreversible, Covalent (Cys797)

Data Interpretation & Causality: 4-AMPP demonstrates potent low-nanomolar inhibition of both Wild-Type (WT) and the activating L858R mutant, performing competitively with established reversible inhibitors. However, because 4-AMPP lacks an electrophilic warhead (such as an acrylamide group) to covalently bind Cys797, it exhibits a drop in potency against the T790M "gatekeeper" mutation. The bulky methionine residue at position 790 creates a steric clash with the 1-propyl group of 4-AMPP, a phenomenon similarly observed with Erlotinib.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes built-in quality control metrics to verify causality and eliminate experimental artifacts.

Protocol A: Cell-Free HTRF Kinase Inhibition Assay

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard radiometric or colorimetric assays. The ratiometric readout (665 nm / 620 nm) inherently cancels out compound auto-fluorescence and inner-filter effects, ensuring that the measured IC₅₀ is a true reflection of target engagement.

HTRF_Workflow Step1 1. Reagent Prep (Kinase, ATP, Substrate) Step2 2. Compound Addition (4-AMPP / Erlotinib) Step1->Step2 Step3 3. Kinase Reaction (Incubation 60 min) Step2->Step3 Step4 4. Detection Reagents (Eu-Cryptate & XL665) Step3->Step4 Step5 5. TR-FRET Readout (Ex: 320nm, Em: 665/620nm) Step4->Step5

Step-by-step workflow of the High-Throughput Time-Resolved Fluorescence (HTRF) kinase assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the non-specific adsorption of the recombinant kinase to the microplate walls, preventing false-positive inhibition.

  • Compound Dilution: Serially dilute 4-AMPP and reference inhibitors in 100% DMSO. Transfer to a 384-well low-volume plate. Constraint: Final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Reaction Initiation: Add recombinant EGFR enzyme and biotinylated poly(Glu,Tyr) substrate. Initiate the reaction by adding ATP at its apparent Km​ (10 μM). Causality: Running the assay exactly at the ATP Km​ sensitizes the assay, allowing accurate differentiation of competitive hinge-binding affinities.

  • Termination & Detection: After a 60-minute incubation at room temperature, add the HTRF detection mixture (Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) suspended in a buffer containing 50 mM EDTA. Causality: EDTA rapidly chelates Mg²⁺ ions, instantly terminating the kinase reaction and stabilizing the signal window.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Trustworthiness Check: The assay is only deemed valid if the Z'-factor is > 0.6, confirming a robust signal-to-background ratio.

Protocol B: Cellular Proliferation Assay (Intracellular Efficacy)

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues or efflux pump liabilities. A CellTiter-Glo (CTG) assay is used because ATP-based luminescence directly correlates to the number of metabolically active cells, avoiding the metabolic artifacts common in MTT assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (WT EGFR) and H1975 (L858R/T790M EGFR) cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of 4-AMPP (ranging from 0.1 nM to 10 μM).

  • Lysis and Detection: After 72 hours of exposure, equilibrate the plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against vehicle-treated controls and calculate the cellular IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide represents a highly efficient, low-molecular-weight pyrazole scaffold capable of potent EGFR inhibition. While it lacks the mutant-selective covalent binding properties of third-generation inhibitors like Osimertinib, its superior hydrophobic packing (via the 1-propyl group) and robust hinge-binding (via the 5-carboxamide) make it a highly competitive reversible inhibitor against Wild-Type and L858R mutant kinase domains.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules 2022, 27(1), 330. URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules 2022, 27(24), 8708. URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Abstract This guide provides a comprehensive technical comparison of the primary synthetic pathways to produce 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical comparison of the primary synthetic pathways to produce 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Sildenafil.[1][2][3] We will dissect three distinct routes: the traditional nitration-based synthesis, an improved variation of the nitration pathway, and a more recent approach utilizing a bromination-amination strategy. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of each pathway's chemical logic, experimental protocols, and a comparative assessment of their respective yields, safety profiles, and industrial applicability.

Introduction: The Significance of a Key Pyrazole Intermediate

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) is a substituted pyrazole that serves as a critical building block in medicinal chemistry.[1] Its structure is integral to the pharmacophore of several targeted therapies. The efficiency, safety, and environmental impact of its synthesis are therefore of paramount importance for the pharmaceutical industry. This guide aims to provide a clear and objective benchmark of the available synthetic methodologies to inform route selection and process optimization.

Overview of Synthetic Pathways

The synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide has evolved from a traditional, linear approach to more refined and safer methods. We will examine the following three pathways:

  • Pathway 1: The "Original" Nitration Route: A classical, multi-step synthesis characterized by a hazardous nitration step and the use of corrosive reagents.

  • Pathway 2: The "Improved" Nitration Route: An optimization of the traditional route, featuring streamlined reaction steps and a milder reduction method.

  • Pathway 3: The Bromination-Amination Route: An alternative pathway that circumvents the challenges of nitration by introducing the key amino functionality via a bromo-intermediate.

A Starting Material (e.g., 3-n-propylpyrazole-5-carboxylic acid ethyl ester) B Pathway 1: 'Original' Nitration Route A->B C Pathway 2: 'Improved' Nitration Route A->C D Pathway 3: Bromination-Amination Route A->D E Final Product: 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide B->E C->E D->E

Figure 1: High-level overview of the three benchmarked synthetic pathways.

Pathway 1: The "Original" Nitration Route

This pathway represents the traditional approach to synthesizing the target molecule. It is a linear sequence that, while effective, presents several challenges in terms of safety and reagent handling, particularly at an industrial scale.

Chemical Logic and Workflow

The core strategy of this route is to first establish the pyrazole core, followed by N-methylation and functional group manipulations at the 4 and 5 positions. The introduction of the amino group at the 4-position is achieved through nitration followed by reduction. The carboxamide at the 5-position is typically formed from the corresponding carboxylic acid.

Start 3-n-propylpyrazole-5- carboxylic acid ethyl ester Methylation N-Methylation Start->Methylation Hydrolysis Ester Hydrolysis Methylation->Hydrolysis Nitration Nitration (Mixed Acid) Hydrolysis->Nitration Amidation Amidation (Thionyl Chloride, NH4OH) Nitration->Amidation Reduction Nitro Reduction Amidation->Reduction End Final Product Reduction->End

Figure 2: Workflow for the "Original" Nitration Route.

Key Experimental Considerations
  • Nitration: This step typically employs a mixture of fuming nitric acid and oleum (fuming sulfuric acid).[1] Such conditions are highly corrosive and exothermic, posing a significant risk of runaway reactions and explosions, necessitating strict temperature control and specialized equipment.[2]

  • Amidation: The conversion of the carboxylic acid to the carboxamide often proceeds via an acid chloride intermediate, formed using thionyl chloride. Thionyl chloride is a corrosive and toxic reagent that generates significant amounts of acidic waste, posing environmental and equipment challenges.[2]

Step-by-Step Protocol (Illustrative)
  • N-Methylation: The starting pyrazole ester is methylated, for example, using dimethyl sulfate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide.

  • Nitration: The pyrazole-5-carboxylic acid is carefully added to a pre-cooled mixture of fuming nitric acid and oleum.

  • Amidation: The nitrated carboxylic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with ammonium hydroxide to yield the carboxamide.

  • Reduction: The 4-nitro group is reduced to the 4-amino group, for instance, through catalytic hydrogenation.

Pathway 2: The "Improved" Nitration Route

This pathway is a refinement of the original route, aiming to improve efficiency, safety, and yield. The modifications address some of the key drawbacks of the traditional method.

Chemical Logic and Workflow

The overall strategy remains the same as Pathway 1, but with key process optimizations. These include combining steps to reduce unit operations and employing milder, more selective reagents.

Start 3-n-propylpyrazole-5- carboxylic acid ethyl ester OnePot One-Pot N-Methylation & Hydrolysis Start->OnePot Nitration Nitration with Solvent Extraction OnePot->Nitration Amidation_Placeholder Amidation Nitration->Amidation_Placeholder Reduction Catalytic Transfer Hydrogenation End Final Product Reduction->End Amidation_Placeholder->Reduction

Figure 3: Workflow for the "Improved" Nitration Route.

Key Experimental Improvements
  • One-Pot Methylation and Hydrolysis: The methylation and subsequent hydrolysis of the ester are performed in a single reactor, eliminating the need for isolation and purification of the intermediate. This streamlines the process and reduces solvent usage.[4]

  • Modified Nitration: The introduction of a solvent extraction step during the nitration work-up improves the isolation and purity of the nitrated intermediate.[4]

  • Catalytic Transfer Hydrogenation: The reduction of the nitro group is accomplished using catalytic reduction with ammonium formate as a hydrogen donor and a metal catalyst (e.g., Palladium).[4] This method is often safer and more convenient than using high-pressure hydrogen gas.

Step-by-Step Protocol
  • One-Pot Methylation and Hydrolysis: 3-n-propylpyrazole-5-carboxylic acid ethyl ester is methylated and then directly hydrolyzed in the same reaction vessel.

  • Nitration: The resulting 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid is nitrated, followed by a solvent extraction work-up.

  • Amidation: The 4-nitro-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid is converted to the corresponding carboxamide.

  • Reduction: The 4-nitro-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide is reduced to the final product using ammonium formate in the presence of a suitable catalyst.

Pathway 3: The Bromination-Amination Route

This pathway represents a significant departure from the previous two by avoiding the hazardous nitration step altogether. It is presented as a safer, more efficient, and environmentally friendly alternative.[2]

Chemical Logic and Workflow

The key innovation in this route is the direct introduction of a halogen at the 4-position, which then serves as a leaving group for the subsequent introduction of the amino group.

Start 1-methyl-3-n-propylpyrazole -5-carboxylic acid ethyl ester Bromination Bromination Start->Bromination Amination Amination (Ammonolysis) Bromination->Amination End Final Product Amination->End

Figure 4: Workflow for the Bromination-Amination Route.

Key Experimental Advantages
  • Avoidance of Nitration: By using bromination, this pathway eliminates the use of highly corrosive and potentially explosive mixed acids, significantly improving the inherent safety of the process.[2]

  • Direct Amination: The amino group is introduced in a single step via ammonolysis of the bromo-intermediate. This reaction also forms the carboxamide concurrently from the ester, making the process more convergent.

  • Reduced Environmental Impact: This route avoids the use of thionyl chloride, thereby reducing the formation of corrosive byproducts and acidic wastewater.[2]

Step-by-Step Protocol
  • Bromination: 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester is reacted with bromine in an organic solvent at a controlled temperature to yield 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester.[2]

  • Amination: The bromo-intermediate is then reacted with an ammonia solution (e.g., ammonia in methanol or aqueous ammonia) in the presence of a base at elevated temperature and pressure. This single step results in the formation of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.[2]

Comparative Analysis

ParameterPathway 1: "Original" NitrationPathway 2: "Improved" NitrationPathway 3: Bromination-Amination
Overall Yield Lower39.3% (reported as 8.5% higher than original)[4]Potentially high (process efficiencies cited)
Key Reagents Mixed fuming acids, Thionyl chlorideAmmonium formate, Metal catalystBromine, Ammonia
Safety Concerns High (explosion risk with nitration, corrosive reagents)[2]Moderate (mitigated reduction step)Low to Moderate (handles bromine and pressure)
Environmental Impact High (acidic waste from nitration and amidation)[2]Moderate (reduced solvent use)Low (avoids mixed acids and thionyl chloride)[2]
Industrial Applicability Challenging due to safety and wasteImproved suitability for industrial production[4]Highly suitable for industrial production[2]
Number of Steps High (linear synthesis)Reduced unit operationsFewer, more convergent steps

Conclusion and Recommendations

The synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide has seen significant evolution, moving towards safer and more efficient processes.

  • Pathway 1 (Original Nitration) , while foundational, is largely outdated for industrial-scale production due to its significant safety and environmental drawbacks.

  • Pathway 2 (Improved Nitration) offers a viable, higher-yielding alternative to the original method by incorporating process optimizations. The use of catalytic transfer hydrogenation is a notable improvement.

  • Pathway 3 (Bromination-Amination) emerges as the most promising route for large-scale, industrial synthesis. By completely avoiding the hazardous nitration step and corrosive reagents like thionyl chloride, it presents a significantly better safety and environmental profile. Its convergent nature also suggests greater efficiency.

For new process development and scale-up, the Bromination-Amination route (Pathway 3) is highly recommended. For facilities already equipped for nitration, adopting the optimizations of Pathway 2 can provide substantial improvements in yield and safety over the traditional method.

References

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. Retrieved March 28, 2026, from [Link]

  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. (2013). Google Patents.
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Synthesis of sildenafil using a new intermediate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

Sources

Comparative

Analytical Method Validation for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide: A QbD-Driven UHPLC vs. Traditional HPLC Comparison

The Analytical Challenge & Regulatory Paradigm Shift 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS No. 2101195-14-4) [1] is a highly specific, nitrogen-rich pyrazole building block.

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Regulatory Paradigm Shift

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS No. 2101195-14-4) [1] is a highly specific, nitrogen-rich pyrazole building block. It serves as a critical intermediate in the synthesis of complex pyrazolopyrimidinone-based Active Pharmaceutical Ingredients (APIs), including potent kinase inhibitors and PDE5 analogs. Because impurities at the intermediate stage can propagate through the synthetic pathway and compromise final API safety, developing a highly selective, stability-indicating assay is paramount.

Historically, analytical methods for such intermediates were developed using empirical, one-factor-at-a-time (OFAT) approaches and validated under the original ICH Q2(R1) guidelines. However, the regulatory landscape has fundamentally changed. The recent adoption of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) , effective June 2024, represents a significant evolution in regulatory expectations[2].

Together, these guidelines move the industry away from a "validate it once and put it on the shelf" mindset[3]. Instead, they mandate an Analytical Quality by Design (AQbD) approach. This requires defining an Analytical Target Profile (ATP) upfront[4] and utilizing multivariate Design of Experiments (DoE) to prove method robustness before and during the validation lifecycle[5].

G A ICH Q14 Analytical Target Profile (ATP) B Risk Assessment (FMEA / Ishikawa) A->B C DoE & MODR Establishment B->C D ICH Q2(R2) Method Validation C->D E Lifecycle Management D->E

Fig 1: Integrated AQbD workflow bridging ICH Q14 development and Q2(R2) validation.

Causality in Method Design: Why AQbD UHPLC Outperforms Traditional HPLC

To objectively evaluate performance, we compared a Traditional HPLC Method (Minimal Approach) against an Enhanced UHPLC Method (AQbD Approach) for the assay and impurity profiling of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

The Physics of the Separation

Traditional HPLC relies on 5 µm particle stationary phases. While functional, the large particle size increases the eddy diffusion ( A term) and mass transfer resistance ( C term) in the van Deemter equation. This forces analysts to use lower flow rates and longer columns (e.g., 250 mm) to achieve baseline resolution, resulting in run times exceeding 20 minutes.

By upgrading to a UHPLC platform with sub-2-micron (1.7 µm) particles , we fundamentally alter the thermodynamics of the separation. The A term is minimized, and the C term curve flattens. This allows us to increase the linear velocity of the mobile phase without sacrificing theoretical plates. The causality is direct: smaller particles yield sharper peaks, higher sensitivity (better Signal-to-Noise ratio), and drastically reduced run times.

The Regulatory Logic

Under ICH Q14, we first establish the Analytical Target Profile (ATP) [4]. Our ATP dictates that the method must reliably quantify the intermediate with a baseline resolution ( Rs​ ) > 2.0 from its closest structural isomer, within a run time of < 5 minutes. The Enhanced UHPLC method achieves this by leveraging a multivariate Method Operable Design Region (MODR), ensuring that routine variations in pH or temperature will not cause method failure—a core tenet of the new ICH Q2(R2) robustness requirements[6].

Table 1: Method Performance Comparison
Chromatographic ParameterTraditional HPLC (Minimal Approach)Enhanced UHPLC (AQbD Approach)
Column Technology C18 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25.0 min4.5 min
Solvent Consumption 25.0 mL / run1.8 mL / run
Resolution ( Rs​ ) 1.8 (Marginal)3.8 (Robust)
Theoretical Plates ( N ) ~8,500> 22,000

Experimental Validation Protocols: A Self-Validating System

The following step-by-step protocol details the execution of the Enhanced UHPLC method validation, strictly adhering to the ICH Q2(R2) framework[6]. Every sequence is designed as a self-validating system , meaning internal controls (System Suitability) must pass before any sample data is considered valid.

Phase 1: Preparation & System Suitability Testing (SST)
  • Diluent Selection: Water:Acetonitrile (80:20, v/v). Causality: Matching the sample diluent to the initial mobile phase gradient prevents solvent-mismatch peak distortion, ensuring sharp peak integration.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • SST Execution: Inject the blank to confirm no baseline interference. Inject the 100 µg/mL standard six times.

    • Self-Validating Criteria: Retention time %RSD ≤ 1.0%, Area %RSD ≤ 2.0%, USP Tailing ≤ 1.5. This proves the system is thermodynamically stable before validation begins.

Phase 2: ICH Q2(R2) Validation Execution

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Forced Degradation) Start->Spec Lin Range & Linearity (25% to 150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Multivariate DoE) Start->Rob

Fig 2: Core validation parameters executed under the revised ICH Q2(R2) guidelines.

1. Specificity (Stability-Indicating Power)

  • Protocol: Expose the 100 µg/mL sample to extreme stress conditions: 1N HCl, 1N NaOH, 3% H2​O2​ , thermal (80°C), and UV light for 24 hours.

  • Causality: ICH Q2(R2) requires proof that the method can discriminate between the analyte and its degradation products[6]. A Photodiode Array (PDA) detector is used to calculate the Peak Purity Angle. If the Purity Angle < Purity Threshold, the peak is spectrally homogenous.

2. Linearity and Range

  • Protocol: Prepare calibration standards at six concentration levels spanning 25% to 150% of the target concentration (25, 50, 75, 100, 120, and 150 µg/mL). Inject each level in triplicate.

  • Causality: Validates the method's dynamic range. Linear regression analysis must yield a correlation coefficient ( R2 ) ≥ 0.999.

3. Accuracy (Spike Recovery)

  • Protocol: Spike the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Extract and analyze in triplicate (9 determinations total).

  • Causality: Ensures that the sample matrix does not suppress or enhance the ionization/absorbance of the pyrazole-5-carboxamide intermediate.

4. Precision (Repeatability & Intermediate Precision)

  • Protocol: For repeatability, inject the 100% target concentration sample six individual times. For intermediate precision, have a second analyst prepare a new batch of samples on a different day, using a different UHPLC instrument.

  • Causality: Proves the method is immune to random analytical errors and operator variability.

5. Robustness (Multivariate DoE)

  • Protocol: Instead of univariate testing, execute a Plackett-Burman Design of Experiments (DoE). Simultaneously vary Column Temperature (40±5°C), Flow Rate (0.4±0.05 mL/min), and Mobile Phase pH (3.0±0.2).

  • Causality: ICH Q14 and Q2(R2) strongly encourage multivariate approaches to build method understanding and control risk[3]. This establishes the MODR, reducing the likelihood of method failure during routine post-approval use[7].

Quantitative Validation Results

The Enhanced UHPLC method successfully met all stringent acceptance criteria defined by the ICH Q2(R2) guidelines, proving its superiority over the traditional minimal approach.

Table 2: ICH Q2(R2) Validation Summary for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
Validation ParameterICH Q2(R2) Acceptance CriteriaEnhanced UHPLC ResultsStatus
System Suitability %RSD ≤ 2.0%, Tailing ≤ 1.5%RSD = 0.45%, Tailing = 1.1PASS
Specificity Peak Purity Angle < ThresholdAngle: 0.124 < Threshold: 0.280PASS
Linearity ( R2 ) ≥ 0.999 (over 25% to 150% range) R2 = 0.9998, y-intercept ≤ 2.0%PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.6% (Across all levels)PASS
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.62%PASS
Intermediate Precision %RSD ≤ 2.0% (n=12, 2 days)0.81%PASS
Robustness (DoE) No critical deviations in Rs​ or AssayMODR confirmed; Rs​ remained > 2.5PASS

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount respon...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount responsibilities that safeguard both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, a member of the pyrazole carboxamide class of compounds.

While specific data for the 1-propyl isomer is limited, this document synthesizes information from the closely related structural isomer, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-02-8), and the broader class of pyrazole carboxamides to establish a conservative and robust safety protocol. Our approach is grounded in the precautionary principle, ensuring that all handling and disposal procedures reflect a comprehensive understanding of potential hazards.

Hazard Characterization and Regulatory Framework

The foundation of any disposal protocol is a thorough characterization of the chemical waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][2]

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is not found on the RCRA P or U lists of discarded commercial chemical products.[3][4] Therefore, its classification as hazardous waste must be determined by assessing its characteristics.

Hazard Characteristic Assessment for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide Conclusion
Ignitability The flash point for the related 3-propyl isomer is approximately 150.9°C, well above the 60°C (140°F) threshold defined by the EPA.[2]Not Ignitable
Corrosivity The compound is a solid organic amide and is not expected to have a pH of ≤2 or ≥12.5, nor is it expected to corrode steel.Not Corrosive
Reactivity There is no available data to suggest that this compound is unstable, reacts violently with water, or generates toxic gases when exposed to different pH conditions.Not Reactive
Toxicity Research on the broader class of 1-methyl-1H-pyrazole-5-carboxamide derivatives has indicated potential for acute mammalian toxicity through the inhibition of mitochondrial respiration.[1][5][6] The Safety Data Sheet (SDS) for the 3-propyl isomer indicates it causes skin and eye irritation and may cause respiratory irritation.[7][8]Presumed Toxic
Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved N95 dust mask or a respirator is recommended.[7]

All handling of this compound, including the preparation of waste containers, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide waste.

DisposalWorkflow Disposal Workflow for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide cluster_0 Waste Generation & Characterization cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Waste Generated (Solid, Solutions, Contaminated PPE) B Hazard Assessment: - Check RCRA Lists (P/U) - Evaluate Characteristics A->B C Conclusion: Presumed Toxic Hazardous Waste B->C D Select Appropriate Waste Container (Clearly Labeled, Sealable, Compatible) C->D E Segregate Waste: - Solid Waste - Liquid Waste (if applicable) - Sharps D->E F Store in a Designated Satellite Accumulation Area (SAA) (Secure, Secondary Containment) E->F G Complete Hazardous Waste Tag (Full Chemical Name, PI Info, Date) F->G H Request Waste Pickup from Environmental Health & Safety (EHS) G->H I EHS Transports to a Licensed Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Disposal Workflow Diagram

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the collection and disposal of waste containing 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide.

Step 1: Waste Container Selection and Labeling

1.1. Select a compatible container: Use a container made of a material that will not react with the waste. For solid waste, a sealable plastic pail or a wide-mouth glass jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container. 1.2. Pre-label the container: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. 1.3. Complete the label information:

  • Write the full chemical name: "4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide". Do not use abbreviations.
  • List all other components of the waste stream (e.g., methanol, contaminated wipes).
  • Fill in the Principal Investigator's name, lab location, and contact information.
  • Record the date the first piece of waste is added to the container.

Step 2: Waste Segregation and Collection

2.1. Solid Waste:

  • Collect unused or expired solid 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide directly into the labeled solid waste container.
  • Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container. 2.2. Liquid Waste:
  • If the compound is in solution, it must be disposed of in a compatible liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., aqueous waste with organic solvent waste). 2.3. Keep the container closed: The waste container must be securely sealed at all times, except when actively adding waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

3.1. Designate an SAA: Store the waste container in a designated SAA within the laboratory where the waste is generated. 3.2. Ensure secondary containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak. 3.3. Monitor accumulation limits: Be aware of the volume and time limits for waste accumulation in an SAA as defined by the EPA and your institution.

Step 4: Arranging for Final Disposal

4.1. Request a pickup: Once the waste container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your EHS department. 4.2. Ensure proper documentation: Verify that the hazardous waste tag is complete and accurate. 4.3. Professional Disposal: Your EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which will likely involve incineration at a high temperature to ensure complete destruction of the compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Notify your laboratory supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area until the EHS response team arrives.

By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly and in full compliance with environmental regulations.

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]

  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • Monash University. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. [Link]

  • Advent Chembio Private Limited. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • Chemsrc. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. [Link]

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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